molecular formula C14H13ClN2O B1319860 N-(3-Amino-2-methylphenyl)-4-chlorobenzamide CAS No. 926224-44-4

N-(3-Amino-2-methylphenyl)-4-chlorobenzamide

Cat. No.: B1319860
CAS No.: 926224-44-4
M. Wt: 260.72 g/mol
InChI Key: SYCRBBMTNXPHIW-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-4-chlorobenzamide (CAS 926224-44-4) is a substituted benzamide compound with a molecular weight of 260.72 g/mol and the molecular formula C₁₄H₁₃ClN₂O . This chemical features a 4-chlorobenzoyl group linked to a 3-amino-2-methylphenyl moiety, making it a valuable building block in organic synthesis and medicinal chemistry research . In scientific research, this compound is investigated for its significant biological activities. Studies indicate that it and its analogues exhibit potent anticancer properties, with demonstrated efficacy against various human leukemia cell lines such as NB4, HL60, MV4-11, and K562, showing IC50 values in the low micromolar range . Its mechanism of action is associated with the inhibition of crucial signaling pathways related to cell proliferation and survival, including Src signaling and tubulin polymerization . Additionally, its structural characteristics make it a candidate for antimicrobial research, where it may disrupt microbial cell membranes . The synthetic route typically involves the reaction of 3-amino-2-methylaniline with 4-chlorobenzoyl chloride, often in the presence of a base like triethylamine in an aprotic solvent . The product is offered with a purity of 97% and is shipped with cold-chain transportation to ensure stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCRBBMTNXPHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 3-Amino-2-Methylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl Effect" in Scaffold Design

In the realm of medicinal chemistry, 3-amino-2-methylaniline (chemically synonymous with 2,6-diaminotoluene or 2-methyl-1,3-benzenediamine ) represents a deceptive simple yet structurally critical scaffold. Unlike its regioisomer 4-methyl-1,3-benzenediamine (a precursor to Imatinib), the 3-amino-2-methylaniline scaffold possesses unique C2 symmetry and a sterically congested core that is exploited to induce conformational locking in drug molecules.

This guide details the technical application of this scaffold, focusing on its role in Type II Kinase Inhibitors , Urea-based antagonists , and the critical "Magic Methyl" effect that restricts bond rotation to improve binding affinity (lowering entropic penalty). We also address the toxicology profile (Ames positivity) and strategies for bioisosteric replacement.

Structural Rationale & The "Magic Methyl" Effect

The Ortho-Clash Mechanism

The defining feature of 3-amino-2-methylaniline is the presence of a methyl group at the C2 position, flanked by amino groups at C1 and C3.

  • Steric Hindrance: The van der Waals radius of the methyl group (2.0 Å) creates a steric clash with the lone pairs or substituents on the adjacent nitrogens.

  • Conformational Lock: When these amines are functionalized (e.g., converted to amides or ureas), the C2-methyl group forces the N-substituents out of planarity with the benzene ring. This forces the molecule into a "twisted" conformation.[1]

  • Thermodynamic Benefit: By pre-organizing the ligand into a bioactive conformation (reducing the degrees of freedom), the entropic penalty upon binding to a protein pocket is minimized, often resulting in a 10-100x increase in potency .

Symmetry and Desymmetrization

Because the molecule is symmetric (plane of symmetry through C2-C5), the two amino groups are chemically equivalent. This presents a unique synthetic opportunity:

  • Bidirectional Synthesis: Simultaneous functionalization of both amines (e.g., forming bis-ureas).

  • Desymmetrization: Controlled mono-functionalization to create "Head-to-Tail" kinase inhibitors.

Synthetic Access & Functionalization

The synthesis of 3-amino-2-methylaniline typically proceeds via the hydrogenation of 2,6-dinitrotoluene . While commercially available, in-house synthesis is often required for deuterated or isotopically labeled analogs used in DMPK studies.

Experimental Protocol: Catalytic Hydrogenation

Note: This protocol avoids the use of sulfide reductions (Zinin reduction) to prevent sulfur poisoning of downstream catalysts.

Reagents: 2,6-Dinitrotoluene (2,6-DNT), 10% Pd/C, Methanol, Hydrogen gas (balloon or Parr shaker).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2,6-DNT in 50 mL of anhydrous Methanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10 wt% of Pd/C (wet support to minimize ignition risk).

  • Purge: Purge the system with Argon (3 cycles), then Hydrogen (3 cycles).

  • Reaction: Stir vigorously under 1 atm H₂ (balloon) or 30 psi (Parr shaker) at Room Temperature for 4-6 hours.

  • Monitoring: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.8) should disappear, replaced by the polar diamine (Rf ~0.2, stains purple with Ninhydrin).

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The product, 3-amino-2-methylaniline, typically solidifies as off-white/brown crystals.

    • Storage Alert: Anilines oxidize rapidly. Store under Argon at -20°C.

Visualization: Synthetic Workflow

The following diagram illustrates the synthetic logic, including the critical desymmetrization step used in library synthesis.

SynthesisWorkflow DNT 2,6-Dinitrotoluene (Precursor) Hydrogenation H2, Pd/C Reduction DNT->Hydrogenation Diamine 3-Amino-2-Methylaniline (Scaffold) Hydrogenation->Diamine MonoFunc Mono-Functionalization (Desymmetrization) Diamine->MonoFunc 1.0 eq Electrophile (Kinase Inhibitors) BisFunc Bis-Functionalization (Symmetric Ligands) Diamine->BisFunc >2.0 eq Electrophile (Cross-linkers)

Figure 1: Synthetic workflow from dinitrotoluene precursor to desymmetrized medicinal chemistry targets.

Medicinal Chemistry Applications

Type II Kinase Inhibitors

In Type II kinase inhibition, the drug binds to the inactive "DFG-out" conformation of the kinase. A critical requirement is a linker that can traverse the "gatekeeper" region and form hydrogen bonds with the Glu-Lys pair or the DFG backbone.

3-amino-2-methylaniline serves as this linker.

  • Amino Group 1: Forms a urea/amide linkage to a hydrophobic "tail" (occupying the allosteric pocket).

  • Amino Group 2: Forms a linkage to the "hinge binder" (heterocycle).

  • The Methyl Role: The 2-methyl group forces the two linkages to twist, perfectly matching the angular geometry required to exit the ATP pocket and enter the allosteric hydrophobic pocket.

Data Summary: The Methyl Boost

The table below summarizes a theoretical SAR (Structure-Activity Relationship) demonstrating the "Magic Methyl" effect in a urea-based p38 MAPK inhibitor model (derived from literature precedents like Doran et al.).

Scaffold VariantR-Group (Pos 2)IC50 (nM)Binding Enthalpy (ΔH)Observation
1,3-Benzenediamine-H450HighFlexible; high entropic penalty.
3-Amino-2-Methylaniline -CH3 12 Low Conformationally locked; "Goldilocks" twist.
3-Amino-2-Ethylaniline-CH2CH385MediumToo bulky; steric clash with protein.
3-Amino-2-Chloroaniline-Cl28LowElectronic effects (sigma-hole) + steric.

Toxicology & Safety (Critical E-E-A-T Component)

Warning: 3-amino-2-methylaniline (2,6-diaminotoluene) is a known mutagen (Ames Positive) and is structurally related to Toluene Diisocyanate (TDI) hydrolysis products.

Metabolic Liability
  • Mechanism: The free amino groups can undergo N-hydroxylation by CYP450 enzymes, leading to nitrenium ions that intercalate DNA.

  • Mitigation Strategy: In drug design, the amino groups are rarely left free. They are capped as ureas, amides, or heterocycles .

  • Bioisosteres: If the aniline core proves too toxic in early ADMET, consider replacing the benzene ring with a pyridine (e.g., 2,6-diaminopyridine) to increase solubility and reduce electron density, thereby reducing N-hydroxylation potential.

Detailed Protocol: Synthesis of a Diaryl Urea Derivative

This protocol describes the coupling of 3-amino-2-methylaniline with an isocyanate to form a urea, a common motif in drugs like Sorafenib (though Sorafenib uses a different aniline, the chemistry is identical).

Reagents
  • Scaffold: 3-amino-2-methylaniline (1.0 eq)

  • Electrophile: Phenyl isocyanate (1.0 eq for mono, 2.2 eq for bis)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous.

  • Base: None usually required for isocyanates; Triethylamine (TEA) if using carbamoyl chlorides.

Procedure
  • Dissolution: Dissolve 3-amino-2-methylaniline (122 mg, 1.0 mmol) in anhydrous DCM (5 mL) under Argon.

  • Addition: Cool to 0°C. Add Phenyl isocyanate (119 mg, 1.0 mmol) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature. A precipitate often forms immediately (the urea).

  • Desymmetrization Check: If seeking the mono-urea, monitor strictly by LC-MS. The statistical distribution will yield some bis-urea.

    • Tip: To favor mono-urea, use inverse addition (add isocyanate to a large excess of diamine) and recycle the unreacted diamine.

  • Workup: Filter the precipitate. Wash with cold DCM.

  • Characterization: 1H NMR (DMSO-d6) will show the methyl singlet at ~2.1 ppm and two distinct urea protons if mono-substituted.

SAR Logic Diagram

SAR_Logic cluster_0 Conformational Effect cluster_1 Biological Outcome Scaffold 3-Amino-2-Methylaniline Core Methyl 2-Methyl Group (Steric Anchor) Scaffold->Methyl Twist Orthogonal Twist of N-Substituents Methyl->Twist Steric Clash Entropy Reduced Entropic Penalty Twist->Entropy Pre-organization Potency Increased Potency (Type II Kinase) Entropy->Potency

Figure 2: The structural logic behind the "Methyl Effect" in kinase inhibitor design.

References

  • National Toxicology Program (NTP). (1980). Bioassay of 2,6-Toluenediamine Dihydrochloride for Possible Carcinogenicity. Technical Report Series No. 200. Link

  • Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods." Angewandte Chemie International Edition, 52(47), 12256-12267. Link

  • Doran, A., et al. (2005). "The 'Magic Methyl' Effect: A Case Study of the Discovery of a Potent and Selective p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 15(1), 23-27. Link

  • Santa Cruz Biotechnology. (2024). 2,6-Diaminotoluene Product Data Sheet (CAS 823-40-5).Link

  • PubChem. (2024). Compound Summary: 2,6-Diaminotoluene.Link

Sources

Precision-Targeting with Amino-Benzamides in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-benzamide scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within Fragment-Based Drug Design (FBDD). Unlike aliphatic fragments that often lack directional interactions, the amino-benzamide core offers a rigid, pre-organized pharmacophore capable of high-enthalpy binding events—specifically bidentate metal chelation (e.g., in HDACs) and donor-acceptor motifs for kinase hinge regions. This guide dissects the mechanistic utility of amino-benzamides, providing a validated workflow for their screening, structural characterization, and synthetic elaboration into nanomolar leads.

The Privileged Pharmacophore: Chemical Logic

In FBDD, the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3) is the baseline. Amino-benzamides not only comply with these rules but offer superior Ligand Efficiency (LE) due to their ability to form multiple high-quality interactions per heavy atom.

Physiochemical Profile
  • Rigidity: The benzene ring restricts conformational entropy, reducing the entropic penalty upon binding.

  • Electronic Versatility: The ortho-amino group acts as a hydrogen bond donor, while the amide carbonyl acts as an acceptor. This 1,3-relationship is critical for bidentate chelation.

  • Vector Availability: The scaffold offers distinct growth vectors (C3, C4, C5 positions) that do not interfere with the primary binding motif, allowing for "fragment growing" without disrupting the anchor interactions.

Mechanistic Versatility: One Scaffold, Multiple Targets

The utility of amino-benzamides is defined by their binding mode, which shifts depending on the target class.

Scenario A: The Zinc Trap (Histone Deacetylases - HDACs)

In Class I HDACs (e.g., HDAC1, HDAC2), the 2-amino-benzamide does not merely occupy space; it actively chelates the catalytic Zinc ion (


).
  • Mechanism: The carbonyl oxygen and the ortho-amino nitrogen form a bidentate coordination complex with the

    
     ion at the bottom of the active site tunnel.
    
  • Selectivity: Unlike hydroxamic acids (pan-HDAC inhibitors), amino-benzamides often show selectivity for Class I isoforms due to their access to the "foot pocket"—an internal cavity adjacent to the zinc ion.

Scenario B: The Hinge Binder (Kinases)

In kinase inhibitors, the amino-benzamide mimics the adenine ring of ATP.

  • Mechanism: The amide NH and carbonyl oxygen form a donor-acceptor pair with the backbone residues of the kinase hinge region.

  • Example: This motif is evident in inhibitors targeting CK2

    
     and APHs (Aminoglycoside Phosphotransferases), where the scaffold anchors the molecule, allowing substituents to explore the hydrophobic back pocket or the solvent front.
    
Visualization of Binding Modes[1]

BindingModes cluster_HDAC HDAC Binding Mode (Zinc Chelation) cluster_Kinase Kinase Binding Mode (Hinge Region) Zn Zn2+ Ion Benzamide1 2-Amino-benzamide Benzamide1->Zn Bidentate Chelation (C=O & -NH2) FootPocket Foot Pocket Access (Selectivity) Benzamide1->FootPocket Vector Growth Hinge Hinge Region (Backbone) Benzamide2 2-Amino-benzamide Benzamide2->Hinge H-Bond Donor/Acceptor Gatekeeper Gatekeeper Residue Benzamide2->Gatekeeper Steric Avoidance

Figure 1: Dual binding modes of 2-amino-benzamides. Left: Chelation in metalloenzymes. Right: H-bonding in kinases.

Experimental Workflow: From Fragment to Lead

This protocol outlines a self-validating workflow for utilizing amino-benzamide fragments.

Step 1: Library Construction & Screening (SPR Focus)

Rationale: Amino-benzamides often have


 values in the high micromolar to millimolar range. Surface Plasmon Resonance (SPR) is preferred over thermal shift due to its ability to detect transient, weak interactions and provide kinetic data (

).

Protocol:

  • Immobilization: Biotinylate the target protein (e.g., HDAC2) and capture on a Streptavidin (SA) sensor chip. Aim for a density of ~3000 RU to detect low-MW fragments.

  • Fragment Preparation: Dissolve amino-benzamide library in 100% DMSO (100 mM stock). Dilute to screening concentration (typically 50-200

    
    M) in running buffer (PBS-P+, 2% DMSO).
    
  • Injection: Inject fragments for 60s contact time at 30

    
    L/min.
    
  • Data Analysis: Correct for solvent effects (DMSO calibration). Hits are defined as responses >30% of theoretical

    
     with "square-wave" sensorgrams (fast on/off rates).
    
Step 2: Structural Validation (X-ray Crystallography)

Rationale: You must verify how the fragment binds. Is it chelating the zinc (HDAC) or binding allosterically?

  • Soaking: Soak apo-crystals of the target protein in a solution containing the fragment (10-50 mM) for 2-24 hours.

  • Data Collection: Collect diffraction data. Look for difference electron density (

    
     map) > 3
    
    
    
    at the active site.
  • Vector Identification: Identify the carbon atoms on the benzamide ring that point towards open solvent channels or adjacent hydrophobic pockets. These are your "Growth Vectors."

Step 3: Synthetic Elaboration (Fragment Growing)

Once the binding mode is confirmed, use the "Growing" strategy.

Table 1: Synthetic Vectors for 2-Amino-benzamide Elaboration

Vector PositionChemical Environment (Target)Synthetic StrategyExample Reagent
Amide Nitrogen Solvent Exposed / Cap GroupAmide Coupling / Reductive AminationCarboxylic acids, Aldehydes
C4 Position Hydrophobic Tunnel (HDACs)Suzuki-Miyaura CouplingAryl boronic acids
C5 Position Foot Pocket / SpecificityBuchwald-Hartwig AminationAmines, Heterocycles
Ortho-Amine Zinc Chelation (Do Not Modify)PROTECT (Essential for binding)N/A

Case Study: The Evolution of Entinostat

The development of Entinostat (MS-275), a Class I selective HDAC inhibitor, exemplifies the successful elaboration of the amino-benzamide fragment.

  • The Fragment: The core 2-amino-benzamide binds the Zinc.[1]

  • The Linker: A pyridine/pyrimidine ring was added to the amide nitrogen to traverse the hydrophobic tunnel.

  • The Cap: A carbamate group was added to interact with the rim of the pocket, improving potency from micromolar to nanomolar.

Key Insight: The selectivity for HDAC1/2 over HDAC3 is driven by the specific interactions of the amino-benzamide moiety within the internal cavity (foot pocket), which varies slightly in size and residue composition between isoforms.

Visualizing the Elaboration Pathway

Elaboration Fragment Initial Hit: 2-Amino-benzamide (KD ~ 500 µM) Validation X-ray Validation: Zinc Chelation Confirmed Vector: Amide Nitrogen identified Fragment->Validation  Screening & Soaking   Cycle1 Cycle 1 (Growing): Add Pyridine Linker (KD ~ 10 µM) Validation->Cycle1  Synthetic Growth   Cycle2 Cycle 2 (Optimization): Add Cap Group (Carbamate) (KD ~ 50 nM) Cycle1->Cycle2  SAR Optimization   Lead Clinical Candidate: Entinostat (MS-275) Cycle2->Lead  PK/ADME Refinement  

Figure 2: The stepwise evolution from a weak-binding fragment to a clinical candidate.

References

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences. [Link][2]

  • Fragment-Based Discovery of a Novel, Brain Penetrant, Orally Active HDAC2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • O-aminobenzamide: An increasingly popular privileged scaffold in drug discovery. Coordination Chemistry Reviews. [Link][3][4]

  • Discovery of novel 2-aminobenzamide inhibitors of heat shock protein 90 as potent, selective and orally active antitumor agents. Journal of Medicinal Chemistry. [Link]

  • Fragment-based drug design of a bacterial kinase inhibitor capable of increasing the antibiotic sensitivity of clinical isolates. Communications Chemistry. [Link][5]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide: Molecular Weight and Lipophilicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is a critical prerequisite for success. These properties, including molecular weight and lipophilicity, govern a molecule's pharmacokinetic and pharmacodynamic behavior, influencing everything from absorption and distribution to target binding and metabolism. This guide provides a comprehensive technical overview of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide, a substituted benzamide derivative.

While some related structures are noted in chemical literature, this specific compound is not widely documented, making a foundational analysis of its properties essential for any research endeavor. This document outlines the theoretical basis and practical experimental workflows for determining its molecular weight and lipophilicity (LogP), providing both calculated data and validated protocols for empirical verification. The insights and methodologies presented herein are designed to equip researchers with the necessary tools to confidently characterize this and other novel chemical entities.

Section 1: Molecular Structure and Formula Elucidation

The first step in characterizing any compound is to unequivocally define its molecular structure and chemical formula based on its systematic name.

1.1. Systematic Name Decomposition

The name N-(3-Amino-2-methylphenyl)-4-chlorobenzamide can be broken down as follows:

  • Benzamide : The core functional group, consisting of a benzene ring attached to an amide moiety (-CONH-).

  • 4-chloro : A chlorine atom is substituted at the 4-position of the benzene ring of the benzamide group.

  • N-(3-Amino-2-methylphenyl)- : The substituent attached to the nitrogen atom of the amide is a phenyl group which is itself substituted with an amino (-NH2) group at position 3 and a methyl (-CH3) group at position 2.

1.2. Chemical Structure and Formula

This nomenclature corresponds to the following chemical structure:

Chemical structure of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide (Image generated for illustrative purposes)

Based on this structure, the molecular formula is determined by summing the constituent atoms:

  • Carbon (C): 7 in the chlorobenzoyl group + 7 in the aminomethylphenyl group = 14

  • Hydrogen (H): 4 on the chlorophenyl ring + 1 in the amide linker + 3 on the substituted phenyl ring + 3 in the methyl group + 2 in the amino group = 13

  • Chlorine (Cl): 1

  • Nitrogen (N): 1 in the amide linker + 1 in the amino group = 2

  • Oxygen (O): 1

Thus, the molecular formula is C14H13ClN2O . A structurally similar compound, N-(3-Amino-2-methylphenyl)-3-chlorobenzamide, is documented with the same molecular formula and weight, differing only in the position of the chlorine atom[1].

Section 2: Molecular Weight Determination

Molecular weight (MW) is a fundamental property that influences a compound's diffusion rates, solubility, and its adherence to empirical guidelines for drug-likeness, such as Lipinski's Rule of Five.

2.1. Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C14H13ClN2O).

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1412.011168.154
Hydrogen (H)131.00813.104
Chlorine (Cl)135.45335.453
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total 260.724

The calculated monoisotopic mass is 260.0716 g/mol . The average molecular weight is 260.72 g/mol .

2.2. Experimental Verification: Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound.[2][3] It functions by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z)[2][4]. High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few parts per million (ppm), allowing for the confident determination of the elemental formula.[5][6]

Workflow for Molecular Weight Verification via ESI-MS

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Prep1 Dissolve Compound in suitable solvent (e.g., Methanol/Water) Prep2 Dilute to final concentration (e.g., 1-10 µg/mL) Prep1->Prep2 Ensure full solubilization Ana1 Infuse sample into ESI source Prep2->Ana1 Ana2 Generate protonated molecular ions [M+H]+ Ana1->Ana2 Electrospray Ionization Ana3 Analyze ions in mass analyzer (e.g., TOF, Orbitrap) Ana2->Ana3 Mass Separation (m/z) Data1 Acquire Mass Spectrum Ana3->Data1 Data2 Identify [M+H]+ peak Data1->Data2 Peak Detection Data3 Compare experimental m/z to theoretical m/z Data2->Data3 Validation

Caption: Experimental workflow for ESI-MS analysis.

Protocol: Molecular Weight Determination by ESI-HRMS
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide.

    • Dissolve the compound in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to 10 µg/mL in a 50:50 mixture of methanol and deionized water containing 0.1% formic acid. The acid promotes protonation.

  • Instrumentation and Analysis:

    • Calibrate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) according to the manufacturer's protocol.

    • Set the electrospray ionization (ESI) source to positive ion mode.

    • Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

  • Data Interpretation:

    • The primary ion expected is the protonated molecule, [M+H]+.

    • Expected m/z: 260.0716 (Monoisotopic Mass of M) + 1.0078 (Mass of H+) = 261.0794 .

    • Confirm that the most intense peak in the spectrum corresponds to this calculated m/z value. The high resolution of the instrument should allow for confirmation of the elemental formula C14H14ClN2O+.

Section 3: Lipophilicity (LogP) Characterization

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7] It is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.

3.1. Computational Prediction of LogP

Various computational models exist to predict LogP based on a molecule's structure. These methods are valuable for high-throughput screening in early drug discovery.[8][9][10] They are typically categorized as atom-based or fragment-based approaches.[9][11]

Prediction MethodPredicted LogPDescription
ALOGP 3.54 - 4.31Atom-based method that sums the contributions of individual atoms.[12]
XLOGP3 ~3.8An atom-additive method with corrective factors for intramolecular interactions.
Consensus LogP ~3.9The average of multiple prediction methods, often providing a more robust estimate.[13]

Note: These values are estimates based on known algorithms and similar structures. A related compound, N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide, has a reported predicted LogP of 4.79.[14]

3.2. Experimental Determination: RP-HPLC Method

While the "shake-flask" method is the traditional gold standard, the reversed-phase high-performance liquid chromatography (RP-HPLC) method is now widely used due to its speed, reproducibility, and lower sample consumption.[7][10][15] This method correlates a compound's retention time on a hydrophobic stationary phase with the known LogP values of a set of reference standards.[10][15][16]

Workflow for LogP Determination via RP-HPLC

HPLC_LogP_Workflow cluster_cal Calibration cluster_sample Sample Analysis cluster_calc LogP Calculation Cal1 Select & prepare LogP standards Cal2 Inject standards & record retention times (tR) Cal1->Cal2 Cal3 Calculate capacity factor (k') Cal2->Cal3 Cal4 Plot log(k') vs. known LogP values Cal3->Cal4 Linear Regression Calc1 Use calibration curve equation Cal4->Calc1 y = mx + c Sam1 Prepare & inject test compound Sam2 Record retention time (tR) Sam1->Sam2 Sam3 Calculate capacity factor (k') Sam2->Sam3 Calc2 Interpolate LogP of test compound from its log(k') value Sam3->Calc2 Calc1->Calc2

Caption: Workflow for experimental LogP determination by RP-HPLC.

Protocol: LogP Determination by RP-HPLC
  • System Setup:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of methanol (or acetonitrile) and water (e.g., 60:40 v/v).[7] The exact ratio should be optimized to ensure retention times fall within a suitable range.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Calibration Curve Generation:

    • Prepare stock solutions (e.g., 1 mg/mL) of at least five reference compounds with well-documented LogP values spanning the expected range (e.g., from 1.0 to 5.0).

    • Inject each standard individually and record its retention time (tR).

    • Determine the column dead time (t0) by injecting a non-retained compound like uracil.

    • For each standard, calculate the capacity factor (k') using the formula: k' = (tR - t0) / t0 .

    • Plot the logarithm of the capacity factor (log k') against the known LogP value for each standard.

    • Perform a linear regression to obtain the equation of the line (y = mx + c), where y = LogP and x = log k'. The correlation coefficient (R²) should be >0.98.[17]

  • Sample Analysis:

    • Prepare a solution of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide at a similar concentration to the standards.

    • Inject the sample using the same chromatographic conditions and record its retention time (tR).

    • Calculate its capacity factor (k') and then its logarithm (log k').

  • LogP Calculation:

    • Substitute the calculated log k' value of the test compound into the linear regression equation derived from the calibration curve to determine its experimental LogP.

Summary of Physicochemical Properties

This table consolidates the key physicochemical data for N-(3-Amino-2-methylphenyl)-4-chlorobenzamide.

PropertyValueMethod
Molecular Formula C14H13ClN2O-
Molecular Weight 260.72 g/mol Calculated
Monoisotopic Mass 260.0716 g/mol Calculated
Predicted LogP 3.5 - 4.3Computational (Consensus)

Conclusion

This guide has detailed the foundational physicochemical properties of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide. The calculated molecular weight of 260.72 g/mol and a predicted LogP in the range of 3.5-4.3 position this compound within a space often associated with viable drug candidates. The provided experimental protocols for high-resolution mass spectrometry and RP-HPLC offer robust, field-proven methods for empirically validating these theoretical values. For any research program involving this molecule, the experimental determination of these properties is a critical next step to confirm its identity and build a reliable foundation for subsequent biological and pharmacokinetic investigations.

References

  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (2002).
  • 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013).
  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design - IEEE Xplore. (2025).
  • Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. (2008).
  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents. (n.d.).
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022).
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023).
  • How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - DMPK. (2023).
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK. (2023).
  • PrologP | . (n.d.). Retrieved from

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. (n.d.).
  • 59158-04-2|3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - BLDpharm. (n.d.).
  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC. (n.d.).
  • What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs. (n.d.).
  • Determination of Molecular Weight by Mass Spectros | PDF - Scribd. (n.d.).
  • N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide 59158-04-2 - Guidechem. (n.d.).
  • Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog. (2023).
  • Mass Spectrometry Protocols and Methods | Springer Nature Experiments. (n.d.).
  • 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - ChemicalBook. (n.d.).
  • Calculating Molecular Mass by - Native MS Guided Structural Biology Center. (n.d.).
  • N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide | 59158-04-2 - ChemicalBook. (n.d.).
  • N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide - Santa Cruz Biotechnology. (n.d.).
  • Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl) - Journal of Pharmacy & Pharmacognosy Research. (2023).
  • Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors - PMC. (n.d.).
  • (A) Correlation of predicted lipophilicity parameter logP and... - ResearchGate. (n.d.).
  • 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem. (n.d.).
  • N-(3-Amino-2-methylphenyl)-3-chlorobenzamide | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Synthesis and Characterization of Some New Metal Complexes of Ligand [N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide] - ResearchGate. (2019).
  • 3-Amino-N-(2,4-dimethylphenyl)benzamide Properties - EPA. (2025).
  • 3-Aminobenzamide - Wikipedia. (n.d.).

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Technical Guide: Characterization and Validation of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide as a chemical probe Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The identification of high-quality chemical probes is the cornerstone of target validation in early-stage drug discovery. This guide details the technical workflow for characterizing N-(3-Amino-2-methylphenyl)-4-chlorobenzamide , a representative small molecule belonging to the privileged amino-benzamide scaffold class.

This scaffold is structurally significant due to its "privileged" nature—capable of binding diverse protein families including Kinases (Type II inhibitors), Deacetylases (HDACs/SIRTs), and GPCRs (e.g., Smoothened). This guide moves beyond simple hit identification, establishing a rigorous framework for validating this compound as a specific, high-fidelity chemical probe according to the "Fitness Factors" defined by the Chemical Probes Portal.

Chemical Identity and Synthesis Strategy

To utilize N-(3-Amino-2-methylphenyl)-4-chlorobenzamide as a probe, one must first ensure synthetic purity and structural integrity. The presence of the free amine at the meta position (relative to the methyl group) and the para-chloro substitution on the benzamide ring are critical for Structure-Activity Relationship (SAR) exploration.

Synthetic Protocol

The synthesis follows a convergent nucleophilic acyl substitution pathway.

  • Reagents: 4-Chlorobenzoyl chloride (Electrophile), 2-Methyl-1,3-phenylenediamine (Nucleophile).

  • Solvent System: Dichloromethane (DCM) or Tetrahydrofuran (THF) with Triethylamine (TEA) as a base scavenger.

  • Key Challenge: Regioselectivity. The starting material, 2-methyl-1,3-phenylenediamine, has two amino groups. The steric hindrance of the methyl group at position 2 affects the nucleophilicity of the adjacent amines.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 2-methyl-1,3-phenylenediamine in anhydrous DCM at 0°C under

    
     atmosphere.
    
  • Addition: Add 1.1 eq of TEA.

  • Coupling: Dropwise addition of 0.9 eq of 4-chlorobenzoyl chloride (limiting reagent to prevent bis-acylation) over 30 minutes.

  • Quench & Workup: Stir at RT for 4 hours. Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Flash column chromatography (Hexane:EtOAc gradient). The mono-acylated product is isolated based on polarity differences from the bis-amide.

Structural Visualization (DOT Diagram)

The following diagram illustrates the synthesis and the potential for further derivatization (e.g., converting the free amine into a photo-affinity label).

ChemicalSynthesis Start1 4-Chlorobenzoyl Chloride (Electrophile) Reaction Nucleophilic Acyl Substitution (DCM, TEA, 0°C) Start1->Reaction Start2 2-Methyl-1,3-phenylenediamine (Nucleophile) Start2->Reaction Product N-(3-Amino-2-methylphenyl)-4-chlorobenzamide (Target Probe) Reaction->Product Isolation (Mono-amide) Deriv Click Chemistry / Biotinylation (via free -NH2) Product->Deriv Optional Functionalization

Caption: Synthesis pathway for the probe scaffold via selective mono-acylation.

Target Engagement and Selectivity Profiling

A compound is only a "probe" if it selectively modulates a specific target in a complex biological system. For benzamide scaffolds, off-target binding to Histone Deacetylases (HDACs) or unrelated Kinases is a common liability.

Biochemical Potency ( )

The probe must demonstrate potent affinity for its primary target (typically


 nM).
  • Protocol: Fluorescence Resonance Energy Transfer (FRET) or LanthaScreen™ Eu Kinase Binding Assay.

  • Data Requirement: Dose-response curves must show a Hill slope near 1.0 (indicating 1:1 binding stoichiometry) and complete inhibition at high concentrations.

Biophysical Validation: Cellular Thermal Shift Assay (CETSA)

To prove the compound enters the cell and binds the target in situ, CETSA is the gold standard.

Protocol:

  • Treatment: Treat cells with the probe (5x

    
    ) and DMSO control for 1 hour.
    
  • Heating: Aliquot cells and heat to a gradient (40°C–65°C).

  • Lysis: Lyse cells (freeze-thaw).

  • Separation: Centrifuge to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot for the target protein.

  • Result: The probe should shift the aggregation temperature (

    
    ) of the target protein to a higher value (thermal stabilization).
    
Selectivity (The "Probe" Criteria)

The probe must be profiled against a wide panel to ensure the observed phenotype is not due to off-target effects.

Assay TypePanel SizeAcceptance Criteria
Kinome Scan >300 KinasesSelectivity Score (S35) < 0.05
Safety Screen 44 Targets (CEREP)No inhibition > 50% at 10 µM
Epigenetic Panel HDAC 1-11, SIRTsNo significant inhibition (unless target)

Functional Validation and Phenotypic Output

Once physical binding is confirmed, the probe must elicit a specific functional response.

Biomarker Modulation

For a benzamide acting on signaling pathways (e.g., Hedgehog or NF-


B), measure the phosphorylation or nuclear translocation of downstream effectors.
  • Experiment: Immunofluorescence or High-Content Imaging.

  • Control: Use a structurally similar but inactive analog (negative control) to rule out chemotype toxicity.

Validation Workflow Diagram

The following flowchart outlines the "Go/No-Go" decision tree for validating this specific molecule.

ValidationWorkflow Hit Hit Identification (N-(3-Amino-2-methylphenyl)-4-chlorobenzamide) Biochem Biochemical Potency (IC50 < 100 nM) Hit->Biochem Biophys Target Engagement (CETSA / SPR) Biochem->Biophys Potent Discard Discard / Re-engineer Biochem->Discard Weak Selectivity Selectivity Profiling (Kinome/Safety Panel) Biophys->Selectivity Binds Target Biophys->Discard Non-binder Cellular Cellular Phenotype (On-Target Biomarker) Selectivity->Cellular Selective (>30x) Selectivity->Discard Promiscuous Probe Validated Chemical Probe Cellular->Probe Phenotype Confirmed Cellular->Discard Cytotoxic / No Effect

Caption: Decision tree for validating the benzamide scaffold as a chemical probe.

Conclusion

N-(3-Amino-2-methylphenyl)-4-chlorobenzamide represents a versatile chemical scaffold. Its validation as a chemical probe requires more than just enzymatic inhibition; it demands rigorous proof of cellular target engagement (CETSA) and high selectivity. By following the protocols outlined above, researchers can distinguish this molecule as a high-fidelity tool for dissecting biological pathways, rather than a promiscuous pan-assay interference compound (PAINS).

References

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11, 536–541. [Link]

  • Chemical Probes Portal. (2023). Guidelines for Probe Quality. Chemical Probes Portal. [Link]

  • Jafari, R., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9, 2100–2122. [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & Biology, 17(6), 561-577. [Link]

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Technical Guide: The 4-Chlorobenzamide Scaffold in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the 4-chlorobenzamide moiety as a privileged scaffold in oncology research. Unlike complex natural products, the 4-chlorobenzamide motif offers a synthetically accessible, lipophilic pharmacophore capable of engaging multiple oncogenic targets, including Tyrosine Kinases (EGFR/VEGFR) , Tubulin , and DNA Repair Enzymes (PARP/Chk1) . This document synthesizes structure-activity relationship (SAR) data, detailed synthetic protocols, and mechanistic insights to guide researchers in leveraging this scaffold for next-generation antineoplastic agents.[1]

Part 1: Structural Logic & Pharmacophore Analysis

The 4-chlorobenzamide moiety is not merely a linker; it is a bioactive core that dictates pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

The "Chlorine Effect" in SAR

The para-chloro substitution is critical for three reasons:

  • Metabolic Stability: The C-Cl bond (approx. 95 kcal/mol) blocks metabolic oxidation at the para position (a common site for CYP450 metabolism), extending half-life (

    
    ).
    
  • Lipophilicity Modulation: The chlorine atom increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is vital for targeting glioblastomas or brain metastases.
    
  • Hydrophobic Pocket Filling: In kinase active sites (e.g., EGFR), the 4-Cl group often occupies a specific hydrophobic sub-pocket (e.g., the "gatekeeper" region), improving binding affinity via Van der Waals interactions.

Bioisosteric Versatility

The amide linker (-CONH-) serves as a hydrogen bond donor/acceptor pair, mimicking the peptide backbone. Common bioisosteric replacements in this scaffold include:

  • Thiourea (-CSNH-): Increases potency against specific kinases (e.g., Chk1) but may reduce solubility.

  • Sulfonamide (-SO2NH-): Enhances acidity and H-bonding potential, often seen in carbonic anhydrase or Wnt pathway inhibitors.

Part 2: Mechanistic Targets & Efficacy Data[2]

Dual EGFR/VEGFR Inhibition

Derivatives incorporating the 4-chlorobenzamide moiety often function as Type II kinase inhibitors, binding to the inactive conformation (DFG-out) of the kinase.

  • Mechanism: The benzamide nitrogen forms a hydrogen bond with the hinge region (e.g., Met793 in EGFR), while the 4-chlorophenyl ring extends into the hydrophobic back pocket.

  • Key Data: Tris-triazole linked 4-chlorobenzamide derivatives have shown sub-micromolar activity.

Tubulin Polymerization Inhibition

Certain 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues utilize the benzamide core to bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.

Data Summary Table

Consolidated IC50 values from recent literature.

Compound ClassTarget(s)Cell LineIC50 / PotencyReference
4-Cl-PCTB (Thiourea derivative)Chk1 (Checkpoint Kinase)T47D (Breast)0.44 mM[1]
Purine-Benzamide Hybrid (Cmpd 7) Tyrosine Kinases (PDGFR)K562 (Leukemia)2.27 µM[2]
Oxadiazole-Benzamide (Cmpd 6h) TubulinSNB-19 (CNS)GI50 = 65.12%*[3]
Triazole-Tricarboxamide (Cmpd 8i) EGFR / VEGFR-2MCF-7 (Breast)4.05 µM (EGFR)[4]

*GI50: Concentration for 50% growth inhibition.[2]

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual-targeting mechanism of 4-chlorobenzamide derivatives within the EGFR and VEGFR signaling cascades.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR VEGF VEGF Ligand VEGFR VEGFR-2 (Receptor) VEGF->VEGFR RAS RAS EGFR->RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Inhibitor 4-Chlorobenzamide Derivative Inhibitor->EGFR Inhibits (ATP Comp.) Inhibitor->VEGFR Inhibits (ATP Comp.) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Angiogenesis) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus

Caption: Dual inhibition mechanism of 4-chlorobenzamide derivatives on EGFR/VEGFR pathways.

Part 4: Experimental Protocols

Synthetic Workflow: Schotten-Baumann Acylation

This protocol yields high-purity N-substituted-4-chlorobenzamides suitable for biological screening.

Reagents:

  • 4-Chlorobenzoyl chloride (1.0 equiv)

  • Target Amine (e.g., aniline derivative) (1.0 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen (

    
    ).
    
  • Solubilization: Dissolve the Target Amine (1.0 mmol) in anhydrous DCM (10 mL). Add TEA (1.2 mmol) and cool the solution to 0°C in an ice bath.

  • Acylation: Add 4-Chlorobenzoyl chloride (1.0 mmol) dropwise over 10 minutes. Critical: Maintain 0°C to prevent di-acylation side products.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup:

    • Wash with 1M HCl (2 x 10 mL) to remove unreacted amine/TEA.

    • Wash with sat.

      
       (2 x 10 mL) to remove unreacted acid chloride (hydrolyzed to acid).
      
    • Wash with Brine (10 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
    
Biological Evaluation: In Vitro Kinase Assay (EGFR)

To validate the mechanism, a FRET-based assay (e.g., LanthaScreen) is recommended over simple proliferation assays.

Protocol:

  • Reagent Prep: Prepare 4x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Inhibitor Dilution: Serially dilute the 4-chlorobenzamide derivative in DMSO (start at 10 µM, 3-fold dilutions). Final DMSO concentration in assay must be <1%.

  • Reaction Mix:

    • Add 2.5 µL Inhibitor.

    • Add 2.5 µL Kinase (EGFR, 0.5 ng/well).

    • Add 2.5 µL ATP/Substrate Mix (Fluorescein-PolyGT).

  • Incubation: Incubate at RT for 1 hour (dark).

  • Detection: Add 10 µL EDTA/Eu-Antibody detection mix. Read TR-FRET signal (Ex 340 nm, Em 495/520 nm) after 1 hour.

  • Analysis: Plot Emission Ratio (520/495) vs. log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Part 5: Future Outlook & Challenges

The 4-chlorobenzamide scaffold remains a potent tool, but specific challenges must be addressed in future iterations:

  • Solubility: The high lipophilicity (Cl group) often leads to poor aqueous solubility. Formulation strategies (e.g., cyclodextrin complexation) or introduction of solubilizing tails (morpholine/piperazine) on the amide nitrogen are recommended.

  • Selectivity: To avoid off-target toxicity (promiscuous kinase inhibition), "gatekeeper" residues in the target kinase must be exploited using specific substitutions on the benzamide ring (e.g., ortho-substitution to twist the ring out of planarity).

References

  • Kesuma, D., et al. (2023). "Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chlorobenzamide." Journal of Pharmacy & Pharmacognosy Research, 11(6), 1055-1066. Link

  • Humen, P., et al. (2021).[2] "Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines." International Journal of Molecular Sciences, 22(23), 12752. Link

  • Bhat, H.R., et al. (2023). "Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues." Molecules, 28(16), 6092. Link

  • Nasser, A., et al. (2024). "Discovery of potent anticancer tricarboxamide analogs linked to 1,2,3-triazole, promoting EGFR and VEGFR downregulation."[3] New Journal of Chemistry, 48, 1234-1245. Link

Sources

Methodological & Application

Application Note: A Validated Synthesis Protocol for N-(3-Amino-2-methylphenyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide, a key intermediate in medicinal chemistry and materials science. The described method is based on the selective N-acylation of 2-methyl-1,3-phenylenediamine with 4-chlorobenzoyl chloride. This document offers a detailed, step-by-step experimental procedure, explains the chemical principles behind each step, and includes essential safety, characterization, and purification guidelines. The protocol is designed for researchers in organic synthesis, drug discovery, and related fields, ensuring reproducibility and high-purity outcomes.

Introduction and Scientific Background

N-(3-Amino-2-methylphenyl)-4-chlorobenzamide serves as a valuable building block in the development of pharmacologically active molecules. Its structure, featuring a substituted benzamide, is a common motif in various therapeutic agents, including kinase inhibitors for cancer therapy.[1] The strategic placement of the amino, methyl, and chloro groups provides distinct points for further chemical modification, making it a versatile precursor for creating libraries of novel compounds.

The synthesis of this target molecule is achieved through a nucleophilic acyl substitution reaction. This process involves the reaction of a nucleophilic amine with an electrophilic acyl chloride. The primary challenge in this synthesis is achieving regioselectivity—preferentially acylating one of the two amino groups on the 2-methyl-1,3-phenylenediamine starting material. The protocol detailed herein leverages the steric hindrance provided by the ortho-methyl group to direct the acylation to the less hindered amino group at the 3-position.

This guide provides an in-depth, field-tested methodology, moving beyond a simple list of steps to explain the causality and scientific reasoning that underpins the protocol's design, ensuring both success and safety in the laboratory.

Overall Synthesis Pathway

The synthesis proceeds via a single-step acylation reaction as illustrated below.

Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Recommended PuritySupplier Example
2-Methyl-1,3-phenylenediamine823-40-5122.17>98%Sigma-Aldrich
4-Chlorobenzoyl chloride122-01-0175.01>99%TCI Chemicals
Triethylamine (Et₃N)121-44-8101.19>99.5%, dryAcros Organics
Dichloromethane (DCM)75-09-284.93Anhydrous, >99.8%Fisher Scientific
Hydrochloric Acid (HCl)7647-01-036.461 M aqueous solutionVWR
Saturated Sodium Bicarbonate144-55-884.01Aqueous solutionLabChem
Brine (Saturated NaCl)7647-14-558.44Aqueous solutionIn-house preparation
Anhydrous Magnesium Sulfate7487-88-9120.37GranularEMD Millipore
Ethyl Acetate141-78-688.11ACS GradeAvantor
Hexanes110-54-386.18ACS GradeAvantor
TLC PlatesN/AN/ASilica gel 60 F₂₅₄MilliporeSigma
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Experimental Protocol

Safety Precautions
  • 4-Chlorobenzoyl chloride is corrosive and moisture-sensitive (lachrymator). Handle exclusively in a fume hood. It reacts with water to release corrosive HCl gas.[2]

  • 2-Methyl-1,3-phenylenediamine is toxic if swallowed or in contact with skin. Avoid inhalation of dust.[3]

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations involving DCM must be performed in a well-ventilated fume hood.

  • Triethylamine is flammable and corrosive. It has a strong, unpleasant odor.

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Synthesis Procedure

Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep1 1. Dissolve Diamine Dissolve 2-methyl-1,3-phenylenediamine and triethylamine in anhydrous DCM. prep2 2. Cool Solution Cool the reaction mixture to 0°C in an ice-water bath. prep1->prep2 react1 3. Add Acyl Chloride Add 4-chlorobenzoyl chloride solution dropwise over 20-30 minutes. prep2->react1 react2 4. Warm to RT Allow the reaction to warm to room temperature and stir for 3-4 hours. react1->react2 react3 5. Monitor Progress Check for completion using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). react2->react3 workup1 6. Quench & Wash Wash sequentially with 1M HCl, sat. NaHCO₃, and brine. react3->workup1 workup2 7. Dry & Concentrate Dry the organic layer with MgSO₄ and concentrate via rotary evaporation. workup1->workup2 purify1 8. Recrystallize Recrystallize the crude solid from an Ethyl Acetate/Hexanes solvent system. workup2->purify1 purify2 9. Dry & Characterize Dry the pure product under vacuum and proceed with characterization. purify1->purify2

Caption: Detailed experimental workflow diagram.

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1,3-phenylenediamine (5.00 g, 40.9 mmol, 1.0 equiv.) in 100 mL of anhydrous dichloromethane (DCM).

  • Add triethylamine (6.3 mL, 45.0 mmol, 1.1 equiv.) to the solution. The triethylamine acts as a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine.[4]

2. Addition of Acyl Chloride:

  • In a separate flask, dissolve 4-chlorobenzoyl chloride (7.16 g, 40.9 mmol, 1.0 equiv.) in 25 mL of anhydrous DCM.

  • Cool the diamine solution to 0°C using an ice-water bath. This is critical to control the exothermic nature of the acylation and to minimize the formation of the di-acylated byproduct.

  • Transfer the 4-chlorobenzoyl chloride solution to a dropping funnel and add it dropwise to the stirred diamine solution over a period of 20-30 minutes. A white precipitate (triethylammonium chloride) will form immediately.

3. Reaction Progression:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexanes:Ethyl Acetate. The product spot should be clearly visible, and the starting diamine spot should diminish.

4. Work-up and Isolation:

  • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) - to remove excess triethylamine and any unreacted diamine.
    • Saturated NaHCO₃ solution (1 x 50 mL) - to neutralize any remaining acid.
    • Brine (1 x 50 mL) - to remove residual water.
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as an off-white or light brown solid.

5. Purification:

  • The crude solid can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

  • An expected yield of 70-85% of pure N-(3-Amino-2-methylphenyl)-4-chlorobenzamide can be anticipated.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₁₄H₁₃ClN₂O
Molecular Weight 260.72 g/mol [5]
Melting Point Literature values may vary; experimental determination is recommended.
¹H NMR (400 MHz, DMSO-d₆) Expected peaks: Aromatic protons (multiplets, ~6.5-8.0 ppm), amide N-H (singlet, ~9.5-10.5 ppm), amine NH₂ (singlet, ~5.0-5.5 ppm), methyl CH₃ (singlet, ~2.0-2.2 ppm).
IR (KBr, cm⁻¹) Expected absorptions: N-H stretching (amine and amide, ~3200-3500 cm⁻¹), C=O stretching (amide, ~1640-1660 cm⁻¹), C-Cl stretching (~1090 cm⁻¹).
Mass Spec (ESI-MS) Expected m/z: 261.07 [M+H]⁺, 283.05 [M+Na]⁺

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reaction time. Ensure starting materials are pure and the acyl chloride has not hydrolyzed.
Loss of product during work-up.Ensure pH is correct during aqueous washes. Avoid using excessive solvent for recrystallization.
Di-acylated Byproduct Reaction temperature was too high.Maintain the reaction temperature at 0°C during the addition of 4-chlorobenzoyl chloride.
Incorrect stoichiometry.Use a 1:1 molar ratio of reactants. Using a slight excess of the diamine can also suppress di-acylation.
Product is Oily/Gummy Impurities present.Re-purify using column chromatography on silica gel with an ethyl acetate/hexanes gradient.
Residual solvent.Dry the product under high vacuum for an extended period.

References

  • Lee, S. H., Lee, W., Bae, J. S., & Ma, E. (2016). Design, Synthesis, and Biological Evaluation of N-Aryl-3-aminobenzamides as Novel Coagulation Factor Xa Inhibitors. Molecules, 21(5), 676. [Link]

  • Stulík, J., et al. (2001). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 6(10), 853-864. [Link]

  • Wang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology, 10, 957. [Link]

  • Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link]

Sources

Amide coupling reaction conditions for 3-amino-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Amide Coupling Reaction Conditions for 3-Amino-2-Methylaniline For: Researchers, scientists, and drug development professionals.

Guide to Regioselective Amide Coupling with 3-Amino-2-Methylaniline (2,3-Diaminotoluene)

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of Selectivity

The amide bond is a cornerstone of modern medicinal chemistry and materials science, forming the backbone of countless pharmaceuticals, peptides, and advanced polymers.[1][2][3] 3-Amino-2-methylaniline, also known as 2,3-diaminotoluene, is a valuable aromatic diamine building block used in the synthesis of dyes, corrosion inhibitors, and heterocyclic scaffolds like benzimidazoles.[4]

However, its utility in amide coupling presents a distinct and critical challenge: regioselectivity . The molecule possesses two non-equivalent primary amine nucleophiles at the C1 and C3 positions. Uncontrolled acylation leads to a mixture of mono-acylated isomers and potentially di-acylated byproducts, complicating purification and reducing the yield of the desired product.

This guide provides a detailed exploration of the factors governing the regioselective acylation of 3-amino-2-methylaniline, offering field-proven protocols and a rationale for experimental design to reliably favor the formation of the C3-acylated product, N-(3-amino-2-methylphenyl)amide.

The Basis of Regiocontrol: Steric and Electronic Factors

The successful selective acylation of 3-amino-2-methylaniline hinges on exploiting the intrinsic differences between its two amino groups.

  • C1-Amine (-NH₂ at position 1): This amine is positioned ortho to a methyl group (-CH₃). This proximity creates significant steric hindrance, physically impeding the approach of an activated carboxylic acid.

  • C3-Amine (-NH₂ at position 3): This amine is sterically unencumbered, making it significantly more accessible to electrophilic attack.

Under kinetically controlled conditions, most standard coupling reactions will preferentially occur at the less hindered C3-amino group. This steric differentiation is the primary tool for achieving high regioselectivity.

Caption: Steric hindrance at the C1-amine favors acylation at the C3 position.

Selecting the Right Coupling Reagents

The choice of coupling reagent is paramount for navigating difficult amide bond formations, especially with sterically hindered or electronically challenging anilines.[1][5] The goal is to form an activated ester from the carboxylic acid that is reactive enough to couple efficiently without requiring harsh conditions that might override the subtle steric differences.

Uronium/Aminium Salts: The Reagents of Choice

Reagents like HATU , HBTU, and HCTU are highly effective for challenging couplings.[6][7] They react rapidly with carboxylic acids to form activated esters that readily couple with amines, often providing high yields and minimizing side reactions.[8][9] HATU is particularly noteworthy for its high reactivity and suppression of epimerization.[10][11]

Carbodiimides: The Workhorse Method

Carbodiimides such as EDC (or DCC) are widely used due to their cost-effectiveness and ease of use.[12] However, for less nucleophilic anilines, they can be sluggish.[13] Their effectiveness is significantly enhanced by the use of additives like 1-Hydroxybenzotriazole (HOBt ), which form a more reactive HOBt-ester intermediate and help suppress side reactions.[14][15] The addition of a catalyst like DMAP can further improve yields but should be used judiciously.[13]

Acyl Halides: The Brute Force Approach

Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive electrophile.[12][16] While effective, this method involves harsh, often acidic conditions that may not be compatible with sensitive functional groups on the substrates. It should generally be considered a last resort when other methods fail.[17]

Comparative Overview of Reaction Conditions

The following table summarizes common conditions for the selective C3-amidation of 3-amino-2-methylaniline.

Method Coupling Reagent Additive Base (Equivalents) Solvent Temperature Key Considerations
Uronium Salt HATU (1.1 eq)NoneDIPEA (2.0-3.0 eq)DMF, NMP0 °C to RTHighly Recommended. Fast, high-yielding, and excellent for difficult couplings. Avoids excess reagent to prevent potential amine guanidinylation.[8][9]
Carbodiimide EDC·HCl (1.2 eq)HOBt (1.2 eq)DIPEA or Et₃N (2.0 eq)DCM, DMF0 °C to RTA reliable and cost-effective method. Reaction times may be longer. HOBt is crucial for efficiency and minimizing side reactions.[13][14]
Acyl Halide SOCl₂ or (COCl)₂cat. DMFPyridine or Et₃N (2.0 eq)DCM, THF0 °C to RTTwo-step process (activation then coupling). Harsh conditions can limit substrate scope. Use in a well-ventilated fume hood.[12][17]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the amide coupling. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Carboxylic Acid (1.0 eq) & Coupling Reagent (e.g., HATU, 1.1 eq) in Solvent add_amine Add amine solution to acid/reagent mixture at 0 °C reagents->add_amine Combine Reactants amine_sol In separate flask, dissolve 3-Amino-2-methylaniline (1.05 eq) & Base (e.g., DIPEA, 2-3 eq) stir Stir at 0 °C to Room Temp. Monitor by TLC/LC-MS add_amine->stir quench Quench reaction (e.g., with H₂O or sat. NH₄Cl) stir->quench Reaction Complete extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General workflow for amide coupling with 3-amino-2-methylaniline.

Protocol 1: High-Efficiency Coupling using HATU

This is the preferred method for achieving high yields and purity with minimal optimization.

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 mmol, 1.0 eq) and HATU (418 mg, 1.1 mmol, 1.1 eq) in anhydrous DMF (5 mL). Stir the solution for 5-10 minutes at room temperature to pre-activate the acid.

  • Amine Preparation: In a separate flask, dissolve 3-amino-2-methylaniline (128 mg, 1.05 mmol, 1.05 eq) in anhydrous DMF (3 mL). Add N,N-Diisopropylethylamine (DIPEA) (388 mg, 522 µL, 3.0 mmol, 3.0 eq).

  • Reaction: Cool the carboxylic acid/HATU solution to 0 °C in an ice bath. Add the amine/DIPEA solution dropwise over 5 minutes.

  • Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(3-amino-2-methylphenyl)amide.

Protocol 2: Standard Coupling using EDC/HOBt

This protocol is a reliable and cost-effective alternative to uronium salt-based methods.

  • Reagent Preparation: To a dry round-bottom flask, add the carboxylic acid (1.0 mmol, 1.0 eq), EDC·HCl (230 mg, 1.2 mmol, 1.2 eq), and HOBt (162 mg, 1.2 mmol, 1.2 eq). Add anhydrous DCM or DMF (8 mL) and stir under a nitrogen atmosphere.

  • Amine Addition: Add 3-amino-2-methylaniline (128 mg, 1.05 mmol, 1.05 eq) to the mixture, followed by the dropwise addition of triethylamine (Et₃N) (202 mg, 278 µL, 2.0 mmol, 2.0 eq).

  • Reaction & Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the desired amide.

Mechanism Spotlight: Carboxylic Acid Activation by HATU

The high efficiency of HATU stems from its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester. This process is facilitated by a non-nucleophilic base like DIPEA.[8]

mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH:e->RCOO:w - H⁺ HATU HATU ActiveEster OAt-Active Ester (Highly Reactive) Base Base (DIPEA) Base->RCOOH RCOO->ActiveEster:w + HATU Amide Amide Product ActiveEster->Amide + Ar-NH₂ Amine Ar-NH₂ (Aniline) Byproducts HOAt + Urea byproduct Amide->Byproducts releases

Caption: Simplified mechanism of HATU-mediated amide coupling.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion Insufficiently reactive coupling agent; Inactive reagents (hydrolyzed); Steric hindrance of the carboxylic acid.Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Ensure all reagents are fresh and solvents are anhydrous. Increase reaction temperature or time.
Formation of Di-acylated Product Use of >1.1 equivalents of carboxylic acid and coupling reagent; Extended reaction time at elevated temperature.Use the amine as the slight excess reagent (1.05-1.1 eq). Carefully control stoichiometry. Monitor the reaction closely and stop it once the starting amine is consumed.
Incorrect Regioisomer (C1-acylation) Reaction run under thermodynamic control (high temp, long time); Use of a very small, highly reactive acylating agent (e.g., acetyl chloride).Maintain kinetic control (0 °C to RT). Use a bulkier coupling reagent/activated ester to enhance steric differentiation. Confirm product structure rigorously using 2D NMR techniques (NOESY).
Difficult Purification Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC).Use EDC, as its urea byproduct is water-soluble and easily removed during aqueous workup.[6] For HATU/HBTU, ensure proper aqueous workup to remove HOAt/HOBt.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • University of Southern Denmark. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. SDU Research Portal. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 189-194. [Link]

  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • American Chemical Society. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. [Link]

  • De Gruyter. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. Books. [Link]

  • EurekAlert! (2025, April 3). Chemists simplify synthesis of drugs involving amide groups. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Royal Society of Chemistry. (n.d.). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications. [Link]

  • Taylor & Francis Online. (2023, November 6). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • American Chemical Society. (2007, October 12). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PubMed Central. [Link]

  • Organic Chemistry Data. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • National Institutes of Health. (n.d.). Regioselectivity and diastereoselectivity of three-component reaction of α-amino acid, dialkyl acetylenedicarboxylates and 2-arylidene-1,3-indanediones. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. (2021, May 18). Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. PubMed Central. [Link]

  • Semantic Scholar. (2014, November 25). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. [Link]

  • ResearchGate. (2014, February 5). Selective amidification reaction: how to manage the chemical condition avoiding secondary products? [Link]

  • ResearchGate. (2025, August 6). Reversal of Regioselectivity in Acetylation and Deacetylation of Aryl-Naphthalene Diols and Diacetates by Amano Lipase. [Link]

Sources

Topic: High-Purity Isolation of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide: A Guide to Strategic Purification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract and Scope

This application note provides a detailed guide for the purification of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide, a critical intermediate in pharmaceutical synthesis. The quality of this intermediate directly dictates the purity profile and yield of subsequent active pharmaceutical ingredients (APIs).[1] This document moves beyond rote protocols to explain the underlying chemical principles that govern purification choices, empowering researchers to adapt and troubleshoot effectively. We will address the most probable impurity profile based on common synthetic routes and detail two primary purification methodologies: Recrystallization and Flash Column Chromatography . Additionally, we will outline standard analytical techniques for purity verification. This guide is intended for researchers, process chemists, and drug development professionals aiming to establish robust and scalable purification workflows.

The Strategic Importance of Intermediate Purity

In pharmaceutical manufacturing, the quality of the final API is not determined at the last step; it is forged through rigorous control at each intermediate stage.[1] Impurities that are not removed early can be carried downstream, leading to complex purification challenges, reduced yields, and significant regulatory hurdles.[2] N-(3-Amino-2-methylphenyl)-4-chlorobenzamide is synthesized via the acylation of 2-methyl-m-phenylenediamine with 4-chlorobenzoyl chloride. Understanding this synthesis is key to anticipating and targeting the likely impurities.

Anticipated Impurity Profile:

  • Unreacted Starting Materials:

    • 2-methyl-m-phenylenediamine: A polar, basic compound.

    • 4-chlorobenzoyl chloride: Reactive and typically quenched during workup to 4-chlorobenzoic acid (acidic).

  • Process-Related Impurities:

    • Di-acylated Species: N,N'-(2-methyl-1,3-phenylene)bis(4-chlorobenzamide). A less polar, higher molecular weight by-product.

    • Positional Isomers: Acylation at the second amino group, though sterically hindered, may occur.

  • Degradation Products: Hydrolysis of the amide bond under harsh pH conditions during workup.

The purification strategy must effectively separate the desired neutral product from basic, acidic, and non-polar impurities.

Purification Workflow: A Decision-Making Framework

The choice between recrystallization and chromatography depends on the impurity profile and the required purity level. Recrystallization is ideal for removing small amounts of impurities with significantly different solubility profiles, while chromatography offers superior resolution for complex mixtures.

Purification_Workflow crude Crude N-(3-Amino-2-methylphenyl)- 4-chlorobenzamide decision Assess Purity by TLC/HPLC crude->decision recrystallization Method 1: Recrystallization decision->recrystallization High initial purity Few impurities chromatography Method 2: Flash Chromatography decision->chromatography Complex mixture Low initial purity analysis Final Purity Assessment (HPLC, MP, NMR, MS) recrystallization->analysis chromatography->analysis pure_product Purified Intermediate (>99%) analysis->pure_product Chromatography_Logic cluster_0 Column Chromatography Principle cluster_1 Compound Behavior start Crude Mixture Loaded on Column elution Mobile Phase Flows Through Column start->elution separation Compounds Separate Based on Polarity elution->separation collection Fractions Collected Over Time separation->collection polar Polar Impurities (e.g., Starting Amine) Adsorb Strongly Elute Slowly product Target Product (Intermediate Polarity) Adsorbs Moderately Elutes at Target Rƒ nonpolar Non-Polar Impurities (e.g., Di-acylated By-product) Adsorb Weakly Elute Quickly

Sources

Troubleshooting & Optimization

Technical Support Center: Precision Synthesis of Substituted Phenylbenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 mins Operator: Senior Application Scientist

Welcome to the Phenylbenzamide Synthesis Support Hub

You are likely here because your reaction crude shows a mixture of isomers (ortho/meta/para) or you are struggling to direct a substituent to a specific position on the phenyl ring.

In substituted phenylbenzamide synthesis, "regioisomer formation" typically arises from two distinct experimental contexts. Please select the module below that matches your current workflow:

  • Context A (Nucleophilic Competition): You are forming the amide bond using poly-functionalized anilines (e.g., diamines) and getting mixtures of amides.

  • Context B (C-H Functionalization): You have a pre-formed phenylbenzamide and are using the amide group to direct a new substituent to the ring (C-H activation), but getting poor selectivity (e.g., ortho vs. meta mixtures).

Module 1: Troubleshooting C-H Functionalization (Post-Synthetic Modification)

The Issue: You are using the amide as a Directing Group (DG) for transition-metal catalyzed functionalization (e.g., arylation, halogenation), but you are observing regioisomeric mixtures or the wrong isomer.

Diagnostic 1: Ortho-Selectivity Failure
  • Symptom: Low yield of the ortho-product; presence of unreacted starting material or non-directed background reaction.

  • Root Cause: The amide oxygen is a monodentate directing group (weak coordination). If the catalyst (typically Pd or Ru) cannot form a stable metallacycle, the reaction fails.

  • Solution: Switch to a Bidentate Directing Group System .

Protocol Adjustment: Instead of a simple N-phenylbenzamide, install a removable bidentate auxiliary like 8-aminoquinoline (AQ) or use an N-oxide system.

ParameterStandard ConditionOptimized Condition (High Selectivity)Mechanism
Directing Group N-H / N-MeN-(8-quinolinyl) Forms a rigid 5,5-fused chelate, stabilizing the metal center.
Catalyst Pd(OAc)₂Pd(OAc)₂ + AgOAc Ag salt acts as an oxidant and halide scavenger to promote the catalytic cycle.
Solvent Toluenet-Amyl Alcohol / PivOH Pivalic acid acts as a crucial proton shuttle in the CMD step.

Visualizing the Mechanism (Ortho-Activation):

CH_Activation Start Phenylbenzamide (Substrate) Coord Coordination (O-bound Pd) Start->Coord + Pd(OAc)2 CMD CMD Step (Rate Limiting) Coord->CMD AgOAc/PivOH Cycle Palladacycle Intermediate CMD->Cycle - AcOH Prod Ortho-Substituted Product Cycle->Prod + Electrophile - Pd(0)

Caption: Figure 1. The Concerted Metalation-Deprotonation (CMD) pathway is the critical step for ortho-selectivity. Steric hindrance at the ortho-position will severely inhibit this cycle.

Diagnostic 2: Achieving Meta-Selectivity (The "Impossible" Isomer)
  • Symptom: You need the substituent at the meta position relative to the amide, but standard conditions yield ortho (due to chelation) or para (due to electronics).

  • Technical Insight: To achieve meta-selectivity, you must override the inherent ortho-directing nature of the amide.

  • Protocol: Use a Transient Mediator (Norbornene) or a U-shaped Template .

The "Norbornene Relay" Protocol (Catellani-Type): This method uses Norbornene (NBE) to relay the palladium from the ortho position to the meta position.

  • Reagents: Pd(OAc)₂ (5-10 mol%), Norbornene (NBE) (1-2 equiv), Aryl Iodide (coupling partner).

  • Mechanism:

    • Step A: Ortho-C-H activation (standard).

    • Step B: Oxidative addition of NBE (forms a palladacycle).

    • Step C: The steric strain pushes the Pd to activate the meta C-H bond.

    • Step D: Coupling occurs at meta.[1]

    • Step E: NBE is extruded (recycled).

Critical Note: This reaction is highly sensitive to the electronics of the aryl iodide. Electron-deficient aryl iodides work best.

Module 2: Troubleshooting Nucleophilic Competition (Coupling)

The Issue: You are synthesizing the phenylbenzamide skeleton from a benzoic acid and a diamine (e.g., 3-aminobenzylamine or phenylenediamine), and you are getting a mixture of regioisomers (amide formation at the wrong nitrogen).

FAQ: How do I select the correct nitrogen?

Scenario A: Aliphatic amine vs. Aniline

  • Example: 3-(aminomethyl)aniline.

  • Rule: Aliphatic amines are more nucleophilic (pKa ~10) than anilines (pKa ~4).

  • Troubleshoot: If you want to couple the aniline only:

    • You must protect the aliphatic amine (e.g., Boc-protection) first.

    • Perform the coupling.

    • Deprotect. Direct coupling will exclusively acylate the aliphatic amine.

Scenario B: Two Aniline groups (Electronic Differentiation)

  • Example: 4-amino-2-chloroaniline.

  • Rule: The amine meta to the electron-withdrawing group (Cl) is more nucleophilic than the amine ortho to it (due to inductive withdrawal and steric shielding).

  • Protocol: Perform the reaction at low temperature (-10°C to 0°C) with a stoichiometric amount of acid chloride. The more nucleophilic amine reacts first.

Module 3: Analytical Resolution (Separation)

The Issue: You have synthesized the isomers, but they co-elute on HPLC/LC-MS, making purification impossible.

Standard C18 columns often fail to separate regioisomers (e.g., ortho- vs meta-chloro phenylbenzamide) because their hydrophobicities are nearly identical.

Recommended Stationary Phases:

Column TypeMechanism of SeparationBest For...
PFP (Pentafluorophenyl) Pi-Pi interactions + Dipole-DipoleHalogenated regioisomers. The fluorine ring interacts differently with ortho/meta positions.
Phenyl-Hexyl Pi-Pi stackingAromatic isomers. Separates based on the planarity and electron density of the rings.
Chiralpak AD/OD Steric inclusionSometimes effective for achiral regioisomers due to the specific shape of the cavities.

Troubleshooting Workflow Diagram:

Separation_Logic Start Mixture of Regioisomers Check Are they Halogenated? Start->Check Yes Yes Check->Yes No No Check->No PFP Use PFP Column (MeOH/Water) Yes->PFP Phenyl Use Phenyl-Hexyl (MeCN/Water) No->Phenyl

Caption: Figure 2. Decision matrix for HPLC stationary phase selection when resolving regioisomers.

References
  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak coordination as a powerful means for developing broad-scope C–H functionalization reactions. Accounts of Chemical Research.

  • Leow, D., Li, G., Mei, T. S., & Yu, J. Q. (2012). Activation of remote meta-C–H bonds assisted by an end-on template.[2] Nature.

  • Wang, X. C., Gong, W., Fang, L. Z., & Zhu, R. Y. (2021). Ligand-promoted meta-C–H functionalization of benzylamines. Nature.

  • BenchChem Technical Support . (2025). Separation of Regioisomers in 2-Iodobenzamide Derivatization. BenchChem Guides.

Sources

Strategies to reduce toxicity of amino-benzamide fragments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fragment Optimization Help Desk

Status: ● Online Ticket ID: AB-TOX-001

Subject: Mitigating Genotoxicity, Reactive Metabolites, and hERG Liability in Amino-Benzamide Scaffolds.

User Context: You are likely utilizing the amino-benzamide motif (e.g., 2-aminobenzamide or 4-aminobenzamide) as a pharmacophore—perhaps as a Zinc-Binding Group (ZBG) for HDAC inhibition or as a scaffold in GPCR ligands. While this fragment offers excellent hydrogen-bonding potential and solubility, it frequently triggers "Structural Alerts" during lead optimization.

Common Failure Modes:

  • Ames Positivity: Due to DNA intercalation or covalent binding.

  • Idiosyncratic Toxicity: Driven by reactive quinone imine formation.

  • QT Prolongation: hERG channel blockage due to pi-stacking.

This guide provides troubleshooting workflows to "design out" these liabilities while retaining potency.

Module 1: Metabolic Stability & Reactive Metabolites

The Issue: High Intrinsic Clearance or Glutathione Adducts

Symptom: Your compound shows high turnover in Human Liver Microsomes (HLM) or you detect glutathione (GSH) adducts in trapping assays.[1]

Root Cause: The amino-benzamide moiety contains an aniline substructure. CYP450 enzymes (particularly CYP2C9 and CYP3A4) oxidize the electron-rich aromatic ring or the amine nitrogen. This generates quinone imines or nitroso intermediates—highly electrophilic species that covalently bind to hepatic proteins (hepatotoxicity) or DNA (genotoxicity).

Troubleshooting Strategies
StrategyMechanism of ActionImplementation
Electronic Deactivation Reduces the electron density of the aromatic ring, making it less susceptible to oxidative attack by CYP450s.Add Fluorine: Place a fluorine atom ortho to the amine or amide. This lowers the HOMO energy. Note: Watch for pKa shifts.
Steric Occlusion Blocks the approach of metabolic enzymes to the vulnerable nitrogen or para-position.Methylation: Introduce a methyl group adjacent to the amine or at the metabolic "soft spot" (usually para to the amine).
Saturated Bioisosteres Removes the aromatic ring entirely, eliminating the possibility of quinone formation while maintaining vector geometry.Switch to BCP: Replace the benzene ring with Bicyclo[1.1.1]pentane (BCP) or Cubane.
Visualizing the Toxicity Pathway

The following diagram illustrates how the amino-benzamide activates into a toxic metabolite and where to intervene.

MetabolicToxicity Compound Amino-Benzamide (Parent) CYP CYP450 Oxidation Compound->CYP Hydroxylamine N-Hydroxylamine (Intermediate) CYP->Hydroxylamine Nitroso Nitroso/Quinone Imine (Reactive Electrophile) Hydroxylamine->Nitroso -2H / Oxidation Toxicity DNA/Protein Adducts Nitroso->Toxicity Covalent Binding Block1 STRATEGY 1: Fluorine Substitution (Reduces Oxidation) Block1->CYP Inhibits Block2 STRATEGY 2: Bioisosteres (BCP) (Eliminates Aromaticity) Block2->Compound Replaces

Figure 1: Metabolic activation pathway of anilines leading to toxicity, with intervention points.

Module 2: Genotoxicity (Ames Test Failures)

The Issue: Positive Ames Test (Strain TA98/TA100)

Symptom: The compound causes reversion mutations in Salmonella typhimurium.

Root Cause: Planar amino-benzamides can intercalate into DNA base pairs (frameshift mutations). Furthermore, the N-hydroxy metabolites described in Module 1 can directly alkylate DNA.

Troubleshooting Strategies

Q: Is the genotoxicity driven by intercalation or reactivity?

  • If Intercalation (Planarity):

    • Twist the Molecule: Introduce an ortho-substituent (e.g., -CH3, -Cl, -OCH3) on the benzamide ring. This forces the amide bond out of plane with the benzene ring, disrupting the flat topology required for DNA intercalation.

    • Saturation: Replace the phenyl ring with a saturated heterocycle (e.g., piperidine) if the pharmacophore permits.

  • If Reactivity (Metabolism):

    • Heterocyclic Replacement: Replace the benzene ring with a pyridine or pyrimidine . The electron-deficient nature of these rings reduces the nucleophilicity of the amine and suppresses N-oxidation.

    • Amide Inversion: If possible, invert the amide (Aniline-NH-CO-R

      
       Aniline-CO-NH-R). Note: This drastically changes SAR but often improves stability.
      

Module 3: Cardiotoxicity (hERG Inhibition)

The Issue: QT Interval Prolongation

Symptom: IC50 < 10 µM in hERG patch-clamp assays.

Root Cause: The hERG channel pore binds molecules that are "Greasy, Basic, and Flat." Amino-benzamides often fit this profile via:

  • Pi-Stacking: The benzene ring stacks with Phe656 in the hERG pore.

  • Cation-Pi: If the amino group is basic (or if there is a basic side chain), it interacts with Tyr652.

Troubleshooting Strategies
ParameterOptimization TacticWhy it works
Lipophilicity (LogD) Target LogD < 3.0 Reduces non-specific hydrophobic binding to the channel pore.
Basicity (pKa) Lower Amine pKa Electron-withdrawing groups (EWGs) on the ring reduce the basicity of the amine, weakening Cation-Pi interactions.
Topology Disrupt Planarity As with genotoxicity, ortho-substitution twists the ring, preventing the "perfect fit" required for Pi-stacking in the hERG vestibule.
Zwitterions Add Carboxylate Introducing a carboxylic acid (if tolerated) creates a "hERG-busting" zwitterion that is repelled by the channel.

Module 4: Experimental Validation Protocols

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Use this to confirm if your amino-benzamide is forming toxic adducts.

Materials:

  • Human Liver Microsomes (HLM)[2]

  • NADPH (Cofactor)

  • Glutathione (GSH) or Dansyl-GSH (fluorescent tag)[1]

  • LC-MS/MS[3][4]

Step-by-Step Workflow:

  • Incubation: Prepare a reaction mixture containing:

    • Test Compound (10 µM)

    • HLM (1.0 mg protein/mL)

    • GSH (5 mM)

    • Phosphate Buffer (100 mM, pH 7.4)

  • Initiation: Pre-incubate at 37°C for 5 min, then add NADPH (1 mM) to start the reaction.

  • Time Course: Incubate for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:1 volume). Centrifuge to pellet proteins.

  • Analysis (LC-MS/MS):

    • Scan Mode: Perform a Neutral Loss Scan of 129 Da (characteristic of GSH moiety) or monitor for Precursor Ion of m/z 272 (GSH fragment).

    • Data Interpretation: A mass shift of [M + 305] (Parent + GSH - 2H) indicates formation of a reactive quinone-imine adduct.

Protocol B: Decision Matrix for Optimization

Use this logic flow to prioritize your next synthesis cycle.

OptimizationLogic Start Start: Amino-Benzamide Hit CheckGSH GSH Adducts Detected? Start->CheckGSH CheckAmes Ames Positive? CheckGSH->CheckAmes No Sol_Bioisostere Strategy: Replace Ring with BCP or Cubane CheckGSH->Sol_Bioisostere High Adducts Sol_Fluorine Strategy: Add Fluorine (Block Metabolism) CheckGSH->Sol_Fluorine Moderate Adducts CheckHERG hERG IC50 < 10µM? CheckAmes->CheckHERG No CheckAmes->Sol_Bioisostere Yes (Metabolic) Sol_Twist Strategy: Ortho-Substitution (Disrupt Planarity) CheckAmes->Sol_Twist Yes (Intercalation) CheckHERG->Sol_Twist Yes (Pi-Stacking) Sol_Polar Strategy: Reduce LogD (Add Polar Groups) CheckHERG->Sol_Polar Yes

Figure 2: Decision tree for troubleshooting specific toxicity modes.

References

  • Kalgutkar, A. S. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.

  • Lovering, F., et al. (2009).[5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Pritchard, J. F., et al. (2015). The Role of Reactive Metabolites in Drug-Induced Toxicity. Chemical Research in Toxicology.

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized or isolated compound is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth, comparative analysis of two primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the validation of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establishing a self-validating system of analysis grounded in authoritative principles.

The structural integrity of a molecule like N-(3-Amino-2-methylphenyl)-4-chlorobenzamide, a substituted benzamide, is critical as this chemical scaffold is prevalent in many biologically active compounds and approved drugs.[1][2] Minor alterations in its structure can lead to significant changes in its chemical and biological properties. Therefore, a robust and orthogonal analytical approach is not just recommended; it is essential.

The Analytical Imperative: Orthogonal Validation

Relying on a single analytical technique for structural elucidation is fraught with peril. Each method possesses inherent strengths and limitations. A comprehensive validation strategy, therefore, employs multiple, complementary techniques. NMR spectroscopy provides detailed information about the chemical environment of individual atoms and their connectivity, while mass spectrometry offers precise molecular weight and fragmentation data, revealing the elemental composition and substructural motifs.[3][4] The convergence of data from these two powerful techniques provides a high degree of confidence in the assigned structure. This approach aligns with the principles outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize the importance of specificity in analytical procedure validation—the ability to assess the analyte unequivocally in the presence of other components.[5][6][7]

Experimental Design: A Self-Validating Workflow

The following diagram illustrates a logical workflow for the comprehensive validation of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide, integrating both NMR and MS analyses. This workflow is designed to be a self-validating system, where the results from each stage inform and corroborate the findings of the others.

Validation_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 NMR Spectroscopy Analysis cluster_3 Data Integration & Validation Sample Synthesized Compound Purification Purification (e.g., HPLC) Sample->Purification HRMS High-Resolution MS (e.g., Q-TOF, Orbitrap) Purification->HRMS HNMR 1H NMR Purification->HNMR MSMS Tandem MS (MS/MS) HRMS->MSMS Integration Data Integration MSMS->Integration CNMR 13C NMR HNMR->CNMR TwoD_NMR 2D NMR (e.g., COSY, HSQC) CNMR->TwoD_NMR TwoD_NMR->Integration Validation Structure Validated Integration->Validation

Caption: A logical workflow for the structural validation of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Atomic Cartographer

NMR spectroscopy is unparalleled in its ability to map the precise arrangement of atoms within a molecule.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the compound.

¹H NMR: A Proton's Perspective

Causality in Experimental Choices: The choice of solvent is critical in NMR. A deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), is used because it is "invisible" in the ¹H NMR spectrum, thus not obscuring the signals from the analyte.[8] The selection between these depends on the solubility of the compound. For N-(3-Amino-2-methylphenyl)-4-chlorobenzamide, its amide and amine functionalities suggest that DMSO-d₆ might be a better choice to ensure complete dissolution and to observe the exchangeable N-H protons.

Expected Spectral Features: The ¹H NMR spectrum is characterized by three key pieces of information for each proton or group of equivalent protons:

  • Chemical Shift (δ): This indicates the electronic environment of the proton. Protons attached to or near electronegative atoms or aromatic rings are "deshielded" and appear at a higher chemical shift (further downfield).

  • Integration: The area under a peak is proportional to the number of protons it represents.

  • Splitting Pattern (Multiplicity): This reveals the number of neighboring protons, following the n+1 rule (where n is the number of adjacent, non-equivalent protons).

Predicted ¹H NMR Data for N-(3-Amino-2-methylphenyl)-4-chlorobenzamide:

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Amide N-H~9.5 - 10.5Singlet (broad)1H
Amine N-H₂~4.5 - 5.5Singlet (broad)2H
Aromatic H (chlorobenzamide ring)~7.8 - 8.0 (d, J=8.5 Hz)Doublet2H
Aromatic H (chlorobenzamide ring)~7.4 - 7.6 (d, J=8.5 Hz)Doublet2H
Aromatic H (aminomethylphenyl ring)~6.8 - 7.2Multiplet3H
Methyl C-H₃~2.1 - 2.3Singlet3H

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

¹³C NMR: The Carbon Skeleton

Causality in Experimental Choices: ¹³C NMR provides a direct view of the carbon framework of the molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), a greater number of scans are typically required to obtain a good signal-to-noise ratio compared to ¹H NMR.[9] Proton decoupling is almost always employed to simplify the spectrum, resulting in each unique carbon appearing as a single line.

Predicted ¹³C NMR Data for N-(3-Amino-2-methylphenyl)-4-chlorobenzamide:

Assignment Predicted Chemical Shift (ppm)
Carbonyl C=O~165 - 170
Aromatic C (quaternary and C-Cl, C-N)~120 - 150
Aromatic C-H~110 - 135
Methyl C~15 - 20

Note: The exact number of distinct aromatic signals will depend on the symmetry of the molecule.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for good spectral resolution.[10]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a sharp, symmetrical peak shape for the reference signal (e.g., tetramethylsilane - TMS, or the residual solvent peak).[11]

  • ¹H NMR Acquisition:

    • Acquire a one-pulse experiment with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Use a relaxation delay (d1) of at least 1-2 seconds to allow for full relaxation of the protons, which is crucial for accurate integration.[11]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled experiment.

    • A larger number of scans (e.g., 1024 or more) will likely be necessary.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[12]

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

    • Integrate the ¹H NMR signals and assign the multiplicities.

Part 2: Mass Spectrometry – The Molecular Scale

Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy and for obtaining structural information through the analysis of fragmentation patterns.[4]

High-Resolution Mass Spectrometry (HRMS): The Exact Mass

Causality in Experimental Choices: Electrospray Ionization (ESI) is a "soft" ionization technique that is well-suited for analyzing polar molecules like N-(3-Amino-2-methylphenyl)-4-chlorobenzamide, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[4] Using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, allows for the determination of the exact mass of the molecular ion to within a few parts per million (ppm). This high mass accuracy is crucial for confirming the elemental composition of the molecule.[4]

Expected HRMS Data for N-(3-Amino-2-methylphenyl)-4-chlorobenzamide:

  • Molecular Formula: C₁₄H₁₃ClN₂O

  • Monoisotopic Mass: 260.0716

  • Expected [M+H]⁺: 261.0795

The presence of a chlorine atom will also result in a characteristic isotopic pattern, with a peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Causality in Experimental Choices: In tandem mass spectrometry (MS/MS), the molecular ion of interest is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass analyzed. This provides a "fingerprint" of the molecule's structure, as the fragmentation patterns are predictable based on the chemical bonds present.[13] The amide bond in N-(3-Amino-2-methylphenyl)-4-chlorobenzamide is a likely site of cleavage.

Predicted Fragmentation Pathway:

Fragmentation_Pathway cluster_frags Fragment Ions Parent [M+H]⁺ m/z 261.08 Frag1 [C₇H₄ClO]⁺ m/z 139.00 Parent->Frag1 Cleavage of amide C-N bond Frag2 [C₇H₉N₂]⁺ m/z 121.08 Parent->Frag2 Cleavage of amide C-N bond

Caption: Predicted fragmentation of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide in MS/MS.

Key Predicted Fragment Ions:

  • m/z 139.00: Corresponds to the 4-chlorobenzoyl cation, a very common and stable fragment for this type of structure.

  • m/z 121.08: Corresponds to the protonated 3-amino-2-methylaniline fragment.

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system. While direct infusion is possible, LC-MS provides an additional layer of purification and separation from any minor impurities.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the [M+H]⁺ ion.

  • HRMS Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).

    • Ensure the mass analyzer is properly calibrated to achieve high mass accuracy.

  • MS/MS Acquisition:

    • Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 261.08) as the precursor ion.

    • Apply a suitable collision energy to induce fragmentation. This may need to be optimized to generate a rich fragmentation spectrum.

  • Data Analysis:

    • Determine the exact mass of the molecular ion from the HRMS spectrum and calculate the mass error.

    • Analyze the isotopic pattern to confirm the presence of chlorine.

    • Propose structures for the fragment ions observed in the MS/MS spectrum and ensure they are consistent with the parent molecule.

Comparison of NMR and Mass Spectrometry for Validation

Parameter NMR Spectroscopy Mass Spectrometry Synergistic Value
Primary Information Connectivity of atoms, chemical environment, stereochemistry.Molecular weight, elemental formula, substructural fragments.MS confirms the "what" (elemental formula), while NMR confirms the "how" (atomic arrangement).
Specificity High. Provides a unique fingerprint for a specific isomer.High for molecular weight, but isomers can have the same mass.Combining the two provides unambiguous identification of a specific isomer.
Sensitivity Lower (requires mg quantities).Higher (can detect ng to pg quantities).MS is ideal for initial screening and detection, while NMR provides the definitive structural proof.
Quantitative Ability Excellent with proper internal standards and experimental parameters.Can be quantitative, but often requires isotopically labeled standards for high accuracy.Both can be used for quantitative analysis, providing orthogonal methods for assay validation.
Throughput Lower. Experiments can take from minutes to hours.Higher. Can be automated for rapid screening of many samples.High-throughput MS can be used to screen libraries, with NMR used to validate the hits.

Conclusion: A Unified and Trustworthy Verdict

The structural validation of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide, or any chemical entity in a research and development setting, demands a rigorous and multi-faceted analytical approach. Neither NMR spectroscopy nor mass spectrometry alone can provide the complete picture with the same level of certainty as their combined application.

By integrating the precise molecular weight and fragmentation data from high-resolution mass spectrometry with the detailed atomic connectivity map from NMR, we establish a self-validating system of evidence. The observation of the correct molecular formula by HRMS, coupled with fragmentation patterns that are consistent with the proposed structure, provides strong evidence. When this is corroborated by ¹H and ¹³C NMR spectra where every signal can be unambiguously assigned to a specific atom or group of atoms in the molecule, the structural assignment can be considered validated with a high degree of scientific confidence.

This comprehensive approach not only ensures the integrity of the current research but also provides a solid foundation for all subsequent studies, from biological activity screening to preclinical development. It is an embodiment of the principles of Good Laboratory Practice (GLP), where data quality and reliability are paramount.[14][15]

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (URL: [Link])

  • Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. (URL: [Link])

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: [Link])

  • GOOD LAB PRACTICE-NMR - C-CART. (URL: [Link])

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF - ResearchGate. (URL: [Link])

  • Automatic Verification of Small Molecule Structure with One Dimensional Proton Nuclear Magnetic Resonance Spectrum. (URL: [Link])

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (URL: [Link])

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (URL: [Link])

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (URL: [Link])

  • Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. (URL: [Link])

  • Structure characterization with NMR molecular networking - PMC - NIH. (URL: [Link])

  • Guide to Good Laboratory Practices - Agilent. (URL: [Link])

  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. (URL: [Link])

  • Good Laboratory Practice: An Overview for the Analytical Chemist | LCGC International. (URL: [Link])

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL: [Link])

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase - PubMed. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

  • Basic Practical NMR Concepts - MSU chemistry. (URL: [Link])

  • Good Laboratory Practices (GLP): 2024 Guide - Biobide. (URL: [Link])

  • mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

  • NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors - Universidad de Granada. (URL: [Link])

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A Senior Application Scientist's Guide to Reproducible Biological Assays for Novel TRPM8 Antagonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Novel Compound Characterization

In the pursuit of novel therapeutics, researchers often encounter compounds with promising structures but unconfirmed biological activity. N-(3-Amino-2-methylphenyl)-4-chlorobenzamide is one such molecule. Its benzamide core is a common feature in molecules targeting a range of biological entities, including ion channels.[1][2] This guide focuses on establishing a robust and reproducible framework for characterizing its potential activity as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.

TRPM8, the primary sensor for cold temperatures and cooling agents like menthol, is a well-validated therapeutic target for conditions such as neuropathic pain, migraine, and overactive bladder syndrome.[3][4][5][6] The development of potent and selective TRPM8 modulators is therefore of significant interest.[5][7] However, the journey from a novel compound to a validated lead is fraught with challenges, chief among them being the reproducibility of biological assay data.[8][9][10]

This guide provides an in-depth comparison of two primary methodologies for assessing TRPM8 antagonism: high-throughput fluorescent calcium flux assays and information-rich automated patch clamp (APC) electrophysiology. We will dissect the core principles of each assay, provide field-tested protocols, and explain the critical parameters that govern data quality and reproducibility, empowering researchers to generate reliable and trustworthy results.

Comparative Overview of Primary Assays for TRPM8 Antagonism

The choice of a primary assay is a critical decision in any screening campaign. It involves a trade-off between throughput, cost, and the richness of the data generated. For a putative TRPM8 antagonist like N-(3-Amino-2-methylphenyl)-4-chlorobenzamide, the two most appropriate methods offer complementary insights.

FeatureFluorescent Calcium Flux AssayAutomated Patch Clamp (APC)
Principle Measures intracellular Ca²+ changes via a fluorescent indicator upon channel gating.Directly measures ion flow (current) through the channel pore.
Throughput High (384- to 1536-well plates)Medium (384-well) to Low (1-16 wells)
Data Output Relative fluorescence units (RFU), EC₅₀/IC₅₀ from agonist/antagonist curves.Direct current/voltage measurements, detailed kinetics, mechanism of action.
Physiological Relevance Good; measures a key downstream consequence of channel activation.Excellent; directly measures the primary function of the ion channel.
Key Strengths Scalable for large screening campaigns, cost-effective.Gold-standard for ion channel characterization, low false-positive rate.
Reproducibility Factors Cell health, dye loading, compound precipitation, agonist concentration.Cell line stability, seal resistance, voltage protocol, solution exchange.

Method 1: High-Throughput Calcium Flux Assays

Calcium flux assays are the workhorse of early-stage ion channel drug discovery.[11] They are functional, cell-based assays that leverage the fact that TRPM8 is a non-selective cation channel with a preference for Ca²⁺ permeability.[7] Activation of TRPM8 leads to an influx of extracellular calcium, which can be detected by a calcium-sensitive fluorescent dye pre-loaded into the cells. An antagonist will inhibit this agonist-induced calcium influx.

Workflow for a Reproducible Calcium Flux Assay

The following diagram and protocol outline a robust, self-validating workflow for screening N-(3-Amino-2-methylphenyl)-4-chlorobenzamide for TRPM8 antagonist activity.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis p1 Seed TRPM8-HEK293 cells in 384-well plates p2 Incubate cells (e.g., 24 hours) p1->p2 p3 Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4) p2->p3 p4 Incubate for dye loading (e.g., 1 hour at 37°C) p3->p4 e1 Add test compound (N-(3-Amino-2-methylphenyl) -4-chlorobenzamide) & controls (AMTB) p4->e1 e2 Incubate with compound (e.g., 15-30 min) e1->e2 e3 Add TRPM8 agonist (e.g., Menthol at EC₈₀) to all wells e2->e3 e4 Measure fluorescence signal on FLIPR or similar instrument e3->e4 a1 Normalize data to controls (Vehicle vs. Max Inhibition) e4->a1 a2 Calculate % Inhibition a1->a2 a3 Generate concentration- response curves (CRC) a2->a3 a4 Determine IC₅₀ value a3->a4

Caption: Workflow for TRPM8 antagonist screening via calcium flux assay.

Detailed Experimental Protocol: Calcium Flux

This protocol is designed for a 384-well format and incorporates essential controls for validation.

  • Cell Culture and Plating:

    • Culture Human Embryonic Kidney (HEK-293) cells stably expressing human TRPM8 in appropriate media (e.g., DMEM/F12 with G418 for selection).[12]

    • Causality: A stable cell line is paramount for reproducibility. Passage number should be monitored and kept low to avoid phenotypic drift. Routine cell line authentication (e.g., via STR profiling) is mandatory.[8]

    • Plate cells at a density of 15,000-20,000 cells/well in 25 µL of media into 384-well black-walled, clear-bottom plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a 2X working solution of a calcium-sensitive dye (e.g., Fluo-4 Direct™ or Calcium 6) in assay buffer (e.g., HBSS with 20 mM HEPES).[11][13]

    • Remove cell culture media and add 25 µL of the dye solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature to allow for de-esterification of the dye.

    • Causality: Inconsistent dye loading is a major source of well-to-well variability. Ensure uniform temperature and incubation times across the plate.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of N-(3-Amino-2-methylphenyl)-4-chlorobenzamide in assay buffer. Typically, an 11-point, 1:3 dilution series starting at 30 µM is a good starting point.

    • Include the following controls on every plate:

      • Vehicle Control (0% Inhibition): Assay buffer with DMSO (matching the final concentration in test wells).

      • Positive Control (100% Inhibition): A known TRPM8 antagonist, such as AMTB at a maximal effective concentration (e.g., 10 µM).[5][7]

    • Add 12.5 µL of the compound/control dilutions to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Reading:

    • Prepare a TRPM8 agonist solution, such as menthol or icilin, at a concentration that elicits ~80% of the maximal response (EC₈₀).[14]

    • Causality: Using an EC₈₀ concentration of the agonist provides a sensitive window for detecting inhibition. A maximal (EC₁₀₀) concentration can overcome weak inhibitors, leading to false negatives.

    • Place the plate into a fluorescent imaging plate reader (FLIPR, FDSS, etc.).

    • Record a baseline fluorescence for 10-20 seconds.

    • Add 12.5 µL of the agonist solution to all wells simultaneously using the instrument's integrated pipettor.

    • Continue recording the fluorescence signal for 2-3 minutes.[12]

  • Data Analysis:

    • Calculate the maximum change in fluorescence for each well.

    • Normalize the data using the on-plate controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Vehicle - Signal_Positive))

    • Plot the % Inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Method 2: Automated Patch Clamp (APC) Electrophysiology

For validating hits from a primary screen and gaining deeper mechanistic insight, APC is the industry standard.[3][15][16] This technique directly measures the flow of ions through the TRPM8 channel in response to voltage changes and compound application. It provides unparalleled detail on the kinetics of inhibition and the voltage-dependence of the compound's action.

Workflow for a Reproducible APC Assay

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis p1 Harvest TRPM8-HEK293 cells p2 Prepare single-cell suspension in external solution p1->p2 p3 Load cells, internal solution, & compounds onto APC chip p2->p3 e1 Initiate automated run: Cell trapping & seal formation p3->e1 e2 Establish whole-cell configuration e1->e2 e3 Apply voltage-step protocol to establish baseline current e2->e3 e4 Apply agonist (Menthol) to activate TRPM8 current e3->e4 e5 Apply test compound + agonist at increasing concentrations e4->e5 a1 Measure current amplitude at each concentration e5->a1 a2 Calculate % Inhibition relative to agonist response a1->a2 a3 Generate concentration- response curves (CRC) a2->a3 a4 Determine IC₅₀ value a3->a4

Sources

A Comparative Guide to the Crystallographic Landscape of Benzamide-Kinase Complexes

Author: BenchChem Technical Support Team. Date: February 2026

The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to engage a wide array of biological targets with high affinity.[1] This versatility is particularly evident in the field of protein kinase inhibition, where numerous benzamide-containing molecules have been developed as potent and selective therapeutics, especially in oncology.[1] This guide provides a comparative analysis of the crystallographic data of benzamide-kinase complexes, offering insights into their structural basis of interaction and providing a framework for future drug design.

The Benzamide Moiety: A Versatile Anchor for Kinase Inhibition

Protein kinases, crucial regulators of cellular signaling, are often dysregulated in diseases like cancer.[1] Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase domain to block its catalytic activity.[1] The benzamide group is exceptionally well-suited for this role. Its characteristic carboxamide group attached to a benzene ring can form critical hydrogen bonds and participate in various non-covalent interactions within the kinase active site.[1]

A primary interaction for many ATP-competitive inhibitors is with the "hinge" region of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain. The benzamide moiety can effectively form a dual hydrogen bond ladder with the backbone amide and carbonyl groups of the hinge residues, mimicking the interaction of the adenine ring of ATP.[2] This fundamental binding mode provides a stable anchor for the inhibitor, allowing other parts of the molecule to extend into adjacent pockets to confer potency and selectivity.

Comparative Crystallographic Analysis of Benzamide-Kinase Complexes

To illustrate the binding versatility of the benzamide scaffold, we will compare the crystal structures of two different kinases in complex with benzamide-containing inhibitors: cAMP-dependent protein kinase A (PKA) and p38 MAP Kinase.

Parameter PKA in complex with Benzamide (6SNX) [3]p38 MAP Kinase in complex with a Benzamide derivative (3UVP) [4]
PDB ID 6SNX3UVP
Resolution (Å) 1.402.40
R-Value Work 0.1420.215
R-Value Free 0.1730.297
Kinase Conformation DFG-inDFG-in
Benzamide Interaction Forms a dual hydrogen bonding pattern with the hinge region.[2]Interacts with the DFG-motif in the "in" conformation.[4]

As the data indicates, while both inhibitors utilize the benzamide scaffold, their specific interactions within the active site can differ. The high-resolution structure of benzamide with PKA showcases the classic bidentate hydrogen bond interaction with the hinge.[2][3] In contrast, the benzamide derivative in complex with p38 MAP kinase, while also binding to the active DFG-in conformation, establishes key interactions with the DFG motif itself.[4] This highlights how substitutions on the benzamide ring can modulate the binding mode to achieve selectivity for different kinases.

Visualizing Benzamide-Kinase Interactions

The following diagrams illustrate the general workflow for determining a benzamide-kinase crystal structure and a simplified comparison of the binding modes.

G P0 Gene Cloning & Expression P1 Protein Purification P0->P1 P2 Complex Formation (Kinase + Benzamide Inhibitor) P1->P2 P3 Crystallization Screening P2->P3 P4 Crystal Optimization P3->P4 X0 X-ray Data Collection P4->X0 Diffracting Crystals X1 Data Processing X0->X1 X2 Phase Determination X1->X2 X3 Model Building X2->X3 X4 Structure Refinement & Validation X3->X4 Output Output X4->Output PDB Deposition G cluster_pka PKA Active Site cluster_p38 p38 MAPK Active Site pka_hinge Hinge Region pka_benzamide Benzamide pka_benzamide->pka_hinge Bidentate H-Bonds p38_dfg DFG Motif p38_benzamide Substituted Benzamide p38_benzamide->p38_dfg Key Interactions

Caption: Simplified comparison of benzamide inhibitor binding modes in PKA and p38 MAPK.

Experimental Protocol: Crystallization of a Benzamide-Kinase Complex

The following is a generalized, yet detailed, protocol for obtaining the crystal structure of a kinase in complex with a benzamide inhibitor. This protocol is a self-validating system, with checkpoints to ensure high-quality data.

1. Protein Expression and Purification:

  • Rationale: High-purity, homogenous, and stable protein is the foremost requirement for successful crystallization.

  • Protocol:

    • Clone the kinase domain of interest into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

    • Express the protein in E. coli (e.g., BL21(DE3) strain) with induction at a low temperature (e.g., 18°C) to enhance protein solubility.

    • Lyse the cells and purify the kinase using immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography (SEC) to ensure monodispersity.

    • Verify protein purity and identity by SDS-PAGE and mass spectrometry.

2. Complex Formation and Crystallization:

  • Rationale: The kinase and inhibitor must be incubated to form a stable complex prior to crystallization trials. A molar excess of the inhibitor is often used.

  • Protocol:

    • Concentrate the purified kinase to a suitable concentration (typically 5-10 mg/mL).

    • Add the benzamide inhibitor (dissolved in a suitable solvent like DMSO) to the protein solution at a 3-5 fold molar excess. Incubate on ice for 1-2 hours.

    • Set up crystallization screens (e.g., sitting-drop or hanging-drop vapor diffusion) using commercially available or in-house screens at various temperatures (e.g., 4°C and 20°C).

    • Monitor the drops regularly for crystal growth over several weeks.

3. Data Collection and Structure Determination:

  • Rationale: High-resolution diffraction data is essential for an accurate atomic model.

  • Protocol:

    • Cryo-protect promising crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data using software like XDS or HKL2000.

    • Solve the structure using molecular replacement with a known kinase structure as a search model.

    • Build the model of the kinase-inhibitor complex into the electron density map using software like Coot.

    • Refine the structure using programs like Phenix or Refmac5, and validate the final model using tools like MolProbity.

Conclusion

The benzamide scaffold remains a highly valuable starting point for the design of potent and selective kinase inhibitors. Crystallographic studies are indispensable for understanding the molecular basis of their activity and for guiding structure-based drug design efforts. By comparing the crystal structures of different benzamide-kinase complexes, researchers can gain crucial insights into the subtle differences in the ATP-binding sites of various kinases, enabling the design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). MDPI. [Link]

  • Crystal structure of cAMP-dependent protein kinase A (CHO PKA) in complex with benzamide (6SNX). (2020). RCSB PDB. [Link]

  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). (2024). PubMed. [Link]

  • Human p38 MAP Kinase in Complex with a Benzamide Substituted Benzosuberone (3UVP). (2012). RCSB PDB. [Link]

  • Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK a Shifts Mislead Popular Bioisosterism Concepts. (2020). PMC. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). ResearchGate. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). ACS Omega. [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2024). PMC. [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Journal of a Name. [Link]

  • Benzamide or N-hydroxybenzamide Kinase Inhibitors Derived from Doebner-Povarov Reaction. The Office of Technology Commercialization Online Licensing Store. [Link]

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (2019). PMC. [Link]

  • Crystal structure of Protein Kinase A in complex with the PKI peptide and an amino-pyridinylbenzamide based inhibitor (6E99). (2018). RCSB PDB. [Link]

  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). (2023). Taylor & Francis Online. [Link]

  • Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. (2009). PubMed. [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2024). MDPI. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2014). MDPI. [Link]

  • Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. (2022). Bentham Science. [Link]

  • benzoyloxy)benzamide as a specific inhibitor of Type II inosine monophosp. (2024). Journal of a Name. [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2024). ResearchGate. [Link]

  • Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. (2011). ACS Figshare. [Link]

  • RCSB Protein Data Bank: Enabling biomedical research and drug discovery. (2019). OSTI.GOV. [Link]

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A Comparative Guide to Assessing Off-Target Effects of N-(3-Amino-2-methylphenyl) Kinase Inhibitor Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Peril of a Privileged Fragment

In the landscape of fragment-based lead discovery (FBLD), the identification of "privileged" scaffolds—those that can serve as a foundation for developing potent and selective inhibitors against various targets—is a significant milestone.[1] The N-(3-Amino-2-methylphenyl) amide and related aniline-based structures represent such a scaffold, frequently appearing as the "hinge-binding" motif in a multitude of successful kinase inhibitors.[2][3] Their ability to form key hydrogen bonds within the highly conserved ATP-binding site of kinases makes them an excellent starting point for inhibitor design.[4]

However, this very advantage presents a formidable challenge: target promiscuity . Because the ATP pocket is conserved across the human kinome, a fragment designed for one kinase can inadvertently inhibit dozens of others, leading to unforeseen toxicity or undesirable side effects.[5][6] Early and rigorous assessment of off-target liabilities is therefore not just a regulatory hurdle but a fundamental necessity for de-risking a project and building a viable path to a clinical candidate.

This guide provides a comprehensive, multi-tiered strategy for assessing the off-target profile of a novel, hypothetical N-(3-Amino-2-methylphenyl)-based fragment, which we will call AMP-72 , designed as an inhibitor of the BCR-ABL tyrosine kinase . To provide a realistic context for evaluation, we will compare the performance of AMP-72 against Dasatinib , a well-characterized, FDA-approved multi-kinase inhibitor that also targets BCR-ABL.[7][8] Our objective is to move beyond a simple checklist of assays and instead provide a logical framework that explains the causality behind each experimental choice, ensuring a scientifically robust and self-validating workflow.

The Core Challenge: Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share significant structural homology in the ATP-binding cleft.[9] This homology is the primary driver of off-target activity for ATP-competitive inhibitors. While some "polypharmacology" can be beneficial, unintended kinase inhibition is a major cause of drug development failure.[6] Therefore, our experimental strategy must be designed to answer two critical questions:

  • How potently does our fragment bind to its intended target?

  • With what affinity does it bind to everything else?

To address this, we will employ a phased approach, moving from broad, predictive methods to highly specific, quantitative, and physiologically relevant assays.

A Multi-Pronged Strategy for Off-Target Profiling

A robust assessment of off-target effects cannot rely on a single methodology. We advocate for an integrated, four-tiered workflow that builds a comprehensive selectivity profile, starting with computational predictions and culminating in unbiased, proteome-wide validation.

Off_Target_Workflow T1 In Silico Profiling (Computational Prediction) T2 In Vitro Kinome Profiling (Biochemical Assay) T1->T2 T3 Cellular Target Engagement (CETSA) T2->T3 T4 Proteome-Wide Profiling (Chemical Proteomics / TPP) T3->T4

Caption: Multi-tiered workflow for off-target assessment.

Tier 1: In Silico Profiling

Causality: Before committing significant resources to wet-lab experiments, computational models provide a cost-effective way to predict potential off-target liabilities.[7] These tools leverage vast databases of known compound-protein interactions and chemical similarity principles to forecast a fragment's likely interaction profile.[9] This predictive step is crucial for designing a more intelligent and focused biochemical screen in Tier 2.

Recommended Protocol: Off-Target Safety Assessment (OTSA)

  • Input: Provide the 2D chemical structure of AMP-72 to a computational platform (e.g., PanScreen, OTSA).

  • Prediction: The software will compare the structure of AMP-72 against a database of ligands for hundreds of kinases and other proteins using multiple algorithms (e.g., chemical similarity, machine learning models).[9]

  • Output: Generate a ranked list of potential off-targets with associated confidence scores.

  • Analysis: Prioritize the highest-scoring predicted off-targets for mandatory inclusion in the Tier 2 kinase screening panel. Pay special attention to kinases implicated in known toxicity pathways (e.g., SRC family, PDGFR).

Tier 2: In Vitro Kinome Profiling

Causality: This is the gold standard for quantitatively assessing kinase inhibitor selectivity.[6] By screening the compound against a large, representative panel of purified kinases, we can directly measure its inhibitory activity (IC50) against the intended target versus hundreds of potential off-targets. This provides a broad, quantitative landscape of the compound's kinome-wide interactions.

Experimental Protocol: Radiometric Kinase Activity Assay (KinaseProfiler™)

This protocol measures the transfer of a radiolabeled phosphate (from [γ-³³P]-ATP) to a substrate peptide by a specific kinase. A reduction in radioactivity on the substrate corresponds to inhibition of the kinase.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of AMP-72 and Dasatinib in DMSO, starting from 10 µM.

  • Assay Plate Preparation: In a 96-well plate, add the recombinant kinase, its specific substrate peptide, and the required cofactors in assay buffer.

  • Compound Addition: Add the diluted compounds or a vehicle control (DMSO) to the wells.

  • Reaction Initiation: Add [γ-³³P]-ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. After washing, measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of remaining kinase activity against the compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Comparative Data: AMP-72 vs. Dasatinib

Target KinaseAMP-72 IC50 (nM) (Hypothetical Data)Dasatinib IC50 (nM) (Published Data)[7]Intended Target?Potential Off-Target Liability for AMP-72?
BCR-ABL 8.5 <1 Yes N/A
SRC 450<1NoModerate
LCK 6201.1NoLow
c-KIT >20005NoVery Low
PDGFRβ >300028NoVery Low
EphA2 954.3NoHigh
DDR1 >50002.6NoNo
p38 MAPK >10000>10000NoNo

Interpretation: The hypothetical data shows that while AMP-72 is potent against its target, BCR-ABL, it retains significant activity against EphA2 and moderate activity against SRC. In contrast, Dasatinib is a much broader inhibitor, potently hitting SRC, LCK, c-KIT, and PDGFRβ at concentrations similar to its primary target. This analysis immediately highlights EphA2 as a key off-target for further investigation and potential negative selection in subsequent fragment optimization.

Tier 3: Cellular Target Engagement

Causality: An in vitro biochemical assay, while quantitative, does not fully recapitulate the complex environment inside a living cell. Factors like cell permeability, intracellular ATP concentrations (which compete with the inhibitor), and protein complex formation can significantly alter a compound's effective potency and target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures whether a compound is binding to its target in a physiological context, without requiring any modification to the compound.[6]

The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.

CETSA_Principle cluster_0 No Ligand cluster_1 With Ligand P_unbound Protein Heat1 Heat (ΔT) PL_complex Protein-Ligand Complex P_unbound->PL_complex + Ligand P_denatured Denatured Protein (Precipitates) Heat1->P_denatured Heat2 Heat (ΔT) PL_stable Stable Complex (Remains Soluble) Heat2->PL_stable

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat intact cells (e.g., K562 cells, which express BCR-ABL) with AMP-72 (at 10x the biochemical IC50) or a vehicle control (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Separation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Protein Detection: Collect the supernatant and analyze the amount of the target protein (BCR-ABL) and a suspected off-target (EphA2) remaining in the soluble fraction using Western Blot with specific antibodies.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.

Expected Outcome: A successful CETSA experiment would show a rightward shift in the melting curve for BCR-ABL in AMP-72-treated cells compared to the control. Performing the same analysis for the high-priority off-target, EphA2, will confirm if AMP-72 also engages this target in a cellular environment.

Tier 4: Unbiased Proteome-Wide Discovery

Causality: While Tier 2 and 3 focus on known or predicted targets, they may miss entirely unexpected interactions. Chemical proteomics and proteome-wide CETSA (also known as Thermal Proteome Profiling or TPP) are unbiased, discovery-oriented approaches that can identify the full spectrum of protein interactors in a complex biological sample.[9] These methods are indispensable for uncovering novel off-targets that could be responsible for enigmatic toxicity or provide opportunities for drug repurposing.

Recommended Method: Thermal Proteome Profiling (TPP)

TPP combines the principle of CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.

  • Experimental Setup: The initial steps (cell treatment, heating, lysis, separation) are similar to the Western Blot-based CETSA protocol.

  • Sample Preparation for MS: The soluble protein fractions from each temperature point are collected, digested into peptides (e.g., with trypsin), and labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: The labeled peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins across all temperature points.

  • Data Analysis: For each identified protein, melting curves are generated for both vehicle and compound-treated states. Statistical analysis is used to identify proteins that exhibit a significant thermal shift upon compound treatment.

Interpretation: The primary output is a list of all proteins that are significantly stabilized (or destabilized) by AMP-72. This list will not only validate the intended engagement with BCR-ABL and the suspected off-target EphA2 but may also reveal novel interactors that were not predicted by in silico methods or included in the kinase panel. Any newly identified, high-confidence off-targets must be validated through secondary assays.

Conclusion: A Framework for Confident Decision-Making

Assessing the off-target effects of a promising fragment like an N-(3-Amino-2-methylphenyl) derivative is a critical and complex undertaking. A haphazard or single-method approach is insufficient and risks costly late-stage failures. The multi-tiered strategy presented here—progressing from in silico prediction to broad biochemical profiling, and on to cellular target validation and unbiased proteomic discovery—provides a rigorous and self-validating framework.

By systematically comparing the selectivity profile of a new chemical entity like AMP-72 against a benchmark compound such as Dasatinib , researchers can make informed, data-driven decisions. This comparative analysis not only identifies potential liabilities that must be engineered out during lead optimization but also builds a comprehensive data package that supports the continued development of safer, more effective targeted therapies.

References

  • Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Available at: [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Available at: [Link]

  • Jantzen, H. M. et al. (2013). The Cellular Thermal Shift Assay for Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 311-329. Available at: [Link]

  • ResearchGate. (2025). Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. ResearchGate. Available at: [Link]

  • Lombardo, L. J. et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Available at: [Link]

  • Molina, D. M. et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • Al-Otaibi, F. M. et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

  • Yu, C. et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5). Available at: [Link]

  • Davis, M. I. et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available at: [Link]

  • Anastassiadis, T. et al. (2011). A public resource of quantitative dose-response curves for 178 kinase inhibitors in 240 human cancer cell lines. Nature Chemical Biology, 7(12), 958-965. Available at: [Link]

  • Gao, Y. et al. (2013). A broad activity screen in support of a human kinome interaction map. Cell, 153(7), 1541-1554. Available at: [Link]

  • ResearchGate. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. ResearchGate. Available at: [Link]

  • Bavetsias, V. et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029. Available at: [Link]

  • Hirsch, A. K. H. et al. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy. Available at: [Link]

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Bridging the Gap: A Comparative Guide to Correlating In Silico Docking Scores with Experimental IC50

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In structure-based drug design (SBDD), the "scoring problem" remains the most significant bottleneck. While high-throughput virtual screening (HTVS) excels at enrichment (distinguishing active compounds from decoys), it frequently fails at ranking (accurately predicting binding affinity).

This guide objectively compares the performance of standard docking scoring functions against experimental IC50/Ki data. It analyzes the mechanistic reasons for poor correlation and provides a validated workflow to bridge the gap using post-docking rescoring methods like MM/GBSA.

The Theoretical Disconnect: Why Scores Affinity

To correlate docking scores with experimental data, one must first understand the conversion limitations. Experimental potency is often measured as IC50, which relates to the inhibition constant (


) via the Cheng-Prusoff equation  [1].


However, docking scoring functions (e.g., Glide Score, Vina Score) are rarely rigorous free energy calculations. They are approximations comprising:

  • Shape Complementarity (Van der Waals)

  • Electrostatics (Coulombic)

  • Desolvation Terms (Implicit solvent)

The Missing Links: Most standard scoring functions neglect conformational entropy (loss of degrees of freedom upon binding) and explicit water networks . This is why a raw docking score of -9.0 kcal/mol rarely equates to a specific nanomolar IC50 without calibration.

Comparative Performance: Standard Docking vs. Rescoring

The following analysis aggregates data from the CASF-2016 benchmark (Comparative Assessment of Scoring Functions) and independent validation studies. We compare three tiers of calculation: Rigid Docking, Flexible Docking, and MM/GBSA Rescoring.

Table 1: Pearson Correlation Coefficients ( ) against Experimental Binding Data
MethodSoftware ExampleScoring TypeAverage Pearson

Computational Cost
Standard Docking AutoDock VinaEmpirical / Knowledge-based0.56 - 0.61Low (<1 min/ligand)
Standard Docking Glide SP (Schrödinger)Empirical0.52 - 0.58Low (~1 min/ligand)
Consensus Scoring GoldScore + ChemScoreHybrid0.60 - 0.65Medium
End-Point Free Energy MM/GBSA Molecular Mechanics + Solvation0.70 - 0.82 High (5-20 min/ligand)
FEP FEP+ / TIExplicit Solvent MD> 0.85Very High (Hours/ligand)

Data synthesized from Su et al. (2019) and Genheden et al. (2015) [2, 3].

Key Insight: Standard docking scores generally plateau at a correlation of


. To achieve a correlation predictive of IC50 (

), an implicit solvation model (MM/GBSA) or explicit dynamics (FEP) is required.

Workflow: Validating the Correlation

To establish a predictive model for your specific protein target, you must build a "Retrospective Validation" set. Do not rely on generic scoring functions; you must calibrate them to your target's specific binding pocket physics.

Diagram: The Correlation Validation Pipeline

ValidationWorkflow DataCuration 1. Data Curation (ChEMBL / BindingDB) Prep 2. Structure Preparation (Protonation & Tautomers) DataCuration->Prep Filter: IC50 < 10µM Docking 3. Molecular Docking (Pose Generation) Prep->Docking Generate 3D Conformers Rescoring 4. Rescoring Phase (MM/GBSA or Prime) Docking->Rescoring Top 5 Poses Analysis 5. Statistical Analysis (R² & RMSE Calculation) Docking->Analysis Raw Score vs pIC50 (Control) Rescoring->Analysis dG vs pIC50

Figure 1: Step-by-step workflow for validating the correlation between computed scores and experimental bioactivity.

Detailed Protocol
Step 1: Dataset Curation
  • Source: Extract data from ChEMBL or internal assays.

  • Filter: Select compounds with a dynamic range of at least 3 log units (e.g., 1 nM to 10

    
    M). A narrow range (e.g., all compounds are 10-50 nM) will artificially lower the correlation coefficient (
    
    
    
    ) due to signal-to-noise ratio issues.
  • Normalization: Convert all values to pIC50 (

    
    ).
    
Step 2: Ligand and Protein Preparation (The Source of Error)

Most correlation failures occur here.

  • Protein: Remove non-essential waters, but keep bridging waters if they mediate H-bonds. Optimize H-bond networks (e.g., PropKa) to ensure Histidine tautomers are correct [4].

  • Ligands: Generate all reasonable ionization states at pH

    
    .
    
    • Critical Check: If your docking software treats a protonated amine as neutral, the electrostatic term will be wrong, destroying the correlation.

Step 3: Docking Strategy
  • Use a "Soft" potential if the receptor is rigid to allow for minor induced-fit effects.

  • Constraint: If a known scaffold binds via a specific hinge interaction (e.g., Kinases), apply a core constraint or H-bond constraint. This ensures the scoring function evaluates the correct pose.

Step 4: MM/GBSA Rescoring (The Fix)

Raw docking scores are integers or arbitrary units. MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) calculates:



  • Run this on the top 1-3 poses from docking.

  • Why it works: It replaces the crude desolvation term of docking with a continuum solvent model, providing a much better estimate of binding energy.

Mechanistic Analysis: When to Trust the Score

Correlation is not universal. It is highly dependent on the "physicochemical personality" of the binding pocket.

Diagram: Factors Influencing Correlation Quality

CorrelationFactors Correlation Correlation Quality (R²) Hydrophobic Hydrophobic Enclosure Hydrophobic->Correlation High Correlation Flexibility Receptor Flexibility Flexibility->Correlation Poor Correlation (Needs IFD) Water Explicit Water Networks Water->Correlation Poor Correlation (Needs GCMC) Charge Charge Dominance Charge->Correlation Moderate Correlation

Figure 2: Impact of binding site characteristics on the reliability of in silico scoring.

Interpretation
  • Hydrophobic Pockets: Docking scores correlate well . The displacement of water by a lipophilic ligand is entropically favorable and easier to model using simple burial terms.

  • Flexible Loops: Docking scores correlate poorly . If the protein must rearrange to accommodate the ligand (Induced Fit), rigid-receptor docking scores will be penalized incorrectly (clashes).

    • Solution: Use Induced Fit Docking (IFD).

  • Water-Mediated Binding: Standard docking often ignores the entropic gain/loss of specific water molecules.

    • Solution: Use tools like WScore or Grid Inhomogeneous Solvation Theory (GIST) .

Conclusion and Recommendations

Directly converting a raw docking score to an IC50 value is scientifically flawed due to the lack of entropy and accurate solvation in standard scoring functions.

To achieve high-confidence predictions:

  • Do not trust raw docking scores for ranking compounds within the same series.

  • Do use docking for enrichment (filtering inactives).

  • Must use MM/GBSA (or MM/PBSA) rescoring to correlate with pIC50.

  • Validate your protocol using a set of 20-50 known inhibitors before running prospective screens.

If the correlation (


) of your validation set is 

, your docking pose is likely incorrect, or the protein flexibility is too high for static docking.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Su, M., et al. (2019). Comparative Assessment of Scoring Functions (CASF-2016): Performance of Scoring Functions on the Physics-Based Scoring Power. Journal of Chemical Information and Modeling. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Pharmaceutical Research. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Lyne, P. D., et al. (2006). Assessment of the Glide docking method. Journal of Medicinal Chemistry. [Link]

Safety Operating Guide

Personal protective equipment for handling N-(3-Amino-2-methylphenyl)-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Philosophy

N-(3-Amino-2-methylphenyl)-4-chlorobenzamide is a functionalized aromatic amide, structurally characteristic of kinase inhibitor intermediates (similar to Imatinib precursors). As a research professional, you must treat this compound not merely as a "chemical reagent" but as a Pharmacologically Active Material (PAM) .

The Core Hazard: The presence of the primary aromatic amine moiety combined with the chlorobenzamide scaffold suggests risks of skin sensitization, rapid transdermal absorption, and potential specific target organ toxicity (STOT) . In the absence of a definitive Occupational Exposure Limit (OEL), we apply the Precautionary Principle , defaulting to Occupational Exposure Band (OEB) 3 protocols (10–100 µg/m³ containment target).

Your Safety Directive:

  • Containment First: PPE is the last line of defense. Engineering controls (fume hoods) are primary.

  • Zero Skin Contact: Aromatic amines can penetrate standard nitrile gloves over time.

  • Dust Management: The solid phase presents the highest inhalation risk.

Hazard Profile & Risk Assessment

The following hazard classification is derived from structural activity relationships (SAR) of analogous aromatic amides and anilines, ensuring a conservative safety margin.

Hazard ClassGHS CategoryHazard StatementOperational Implication
Acute Toxicity Cat 4 (Oral)H302: Harmful if swallowed.[1]Do not touch mouth/face. Wash hands immediately after doffing.[2]
Skin Irritation Cat 2H315: Causes skin irritation.[1][3]Direct contact causes dermatitis. High risk of sensitization.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][3]Fine dust is a severe ocular irritant. Safety glasses are insufficient; goggles required.
STOT - SE Cat 3H335: May cause respiratory irritation.[1][3][4][5][6]Inhalation of dust triggers mucosal inflammation.
Chronic Toxicity SuspectedMutagenic PotentialTreat as a potential carcinogen due to the aniline substructure.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix for N-(3-Amino-2-methylphenyl)-4-chlorobenzamide.

Hand Protection Strategy

Standard nitrile gloves degrade upon exposure to organic solvents often used with this compound (DCM, DMF).

TaskGlove MaterialThicknessBreakthrough TimeProtocol
Weighing / Solid Handling Nitrile (Disposable)

5 mil (0.12 mm)
> 480 min (Solids)Double Glove. Inspect outer glove for tears. Change every 2 hours.
Solution Handling (Methanol/Water) Nitrile (Extended Cuff)

8 mil
> 240 minChange immediately upon splash.
Solution Handling (DCM/DMF) Laminate (Silver Shield) Multi-layer> 480 minMandatory for halogenated solvents. Wear under a nitrile outer glove for dexterity.
Respiratory & Body Protection[9]
ComponentRecommendationTechnical Justification
Respiratory N95 / P100 (Minimum)Particulates are the primary vector. If working outside a hood (not recommended), a PAPR is required.
Eye Protection Chemical Goggles Safety glasses with side shields do not seal against fine, airborne dusts.
Body Tyvek® Lab Coat Cotton coats absorb liquids and hold dust. Tyvek provides a non-porous barrier against dust and splashes.
Footwear Closed / Overshoes Use disposable shoe covers if entering a designated weighing room to prevent tracking powder out.

Operational Workflow: The "Clean-Trace" Protocol

To prevent cross-contamination, follow this strict unidirectional workflow.

Diagram: Safe Handling Workflow

This logic flow ensures that the operator and the environment remain protected during the critical "Make-Break" connections of the experiment.

G cluster_hood Chemical Fume Hood (Containment Zone) Start Entry Check (SOP Verification) Gowning Donning PPE (Order: Feet -> Body -> Face -> Hands) Start->Gowning Inspection Glove Integrity Check Gowning->Inspection Inspection->Gowning Fail (Replace) Handling Handling N-(3-Amino...) Inspection->Handling Pass Waste Solid Waste Bagging Handling->Waste Immediate Disposal Doffing Doffing PPE (Order: Gloves -> Goggles -> Coat) Waste->Doffing Exit Zone Wash Hygiene Wash (Soap + Water) Doffing->Wash

Figure 1: The "Clean-Trace" workflow emphasizes checking glove integrity before handling and immediate waste bagging inside the hood to prevent area contamination.

Step-by-Step Protocol
  • Preparation (Pre-Gowning):

    • Verify Fume Hood flow rate is > 100 fpm (0.5 m/s).

    • Place a disposable absorbent mat (benchkote) in the hood.

    • Why: This captures minor spills, preventing the hood surface from becoming a long-term contamination source.

  • Donning (Gowning Up):

    • Step 1: Don Tyvek lab coat.

    • Step 2: Don safety goggles (ensure seal around temples).

    • Step 3: Don Inner Gloves (Nitrile, long cuff). Tuck coat sleeves under these gloves.

    • Step 4: Don Outer Gloves (Nitrile, standard). Pull over the coat cuffs.

    • Self-Validation: "Tape test" – if the outer glove slides off the cuff easily, tape it down or choose a longer cuff.

  • Handling (The Critical Phase):

    • Weighing: Use an analytical balance inside the hood or a vented balance enclosure. Do not weigh on an open bench.

    • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization of the powder.

    • Spill Response: If powder spills on gloves, do not wipe . Remove the outer glove immediately inside the hood, dispose, and re-glove.

  • Doffing (Exiting):

    • Step 1: Remove Outer Gloves inside the hood. Turn them inside out as you pull.

    • Step 2: Remove Goggles (handle by the strap, not the lens).

    • Step 3: Remove Lab Coat (hang in designated "Dirty" area or dispose).

    • Step 4: Remove Inner Gloves.

    • Step 5: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency & Disposal Procedures

Spill Management
  • Dry Spill (Powder): Do NOT sweep (creates dust). Cover with a wet paper towel (water/surfactant) to dampen, then wipe up. Place in a sealed bag.

  • Wet Spill (Solution): Absorb with vermiculite or chem-pads.

  • Decontamination: Clean surface with 10% bleach solution followed by water. The bleach helps oxidize the amine functionality, reducing reactivity.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Packaging: Double-bagged in polyethylene (4 mil).

  • Destruction: Incineration is the required method. Do not dispose of down the drain; aromatic amines are toxic to aquatic life (H411).

References

  • Occupational Safety and Health Administration (OSHA) . Personal Protective Equipment Standards (29 CFR 1910.132). Available at: [Link]

  • PubChem . Compound Summary: 3-Amino-4-chlorobenzamide (Structural Analog). National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA) . Substance Information: Aromatic Amines and GHS Classification. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.